6-Oxo D-(-)-Norgestrel
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
(8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-2,7,8,9,10,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O3/c1-3-20-9-7-15-14-6-5-13(22)11-17(14)19(23)12-16(15)18(20)8-10-21(20,24)4-2/h2,11,14-16,18,24H,3,5-10,12H2,1H3/t14-,15-,16-,18+,20+,21+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFOBDGUKWSBLIQ-UYNWWRBASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CCC3C4CCC(=O)C=C4C(=O)CC3C1CCC2(C#C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@]12CC[C@@H]3[C@H]4CCC(=O)C=C4C(=O)C[C@H]3[C@@H]1CC[C@]2(C#C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40858264 | |
| Record name | (8R,9S,10R,13S,14S,17R)-13-Ethyl-17-ethynyl-17-hydroxy-8,9,10,11,12,13,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,6(2H,7H)-dione (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40858264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1175109-63-3 | |
| Record name | 13-Ethyl-17-hydroxy-18,19-dinor-17alpha-pregn-4-en-20-yne-3,6-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1175109633 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (8R,9S,10R,13S,14S,17R)-13-Ethyl-17-ethynyl-17-hydroxy-8,9,10,11,12,13,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,6(2H,7H)-dione (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40858264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 13-ETHYL-17-HYDROXY-18,19-DINOR-17.ALPHA.-PREGN-4-EN-20-YNE-3,6-DIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UD6T9X38NA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Pharmacological & Technical Profile: 6-Oxo D-(-)-Norgestrel
This guide provides an in-depth technical analysis of 6-Oxo D-(-)-Norgestrel (also known as 6-Keto Levonorgestrel or EP Impurity J ), a critical oxidative metabolite and process impurity of the synthetic progestogen Levonorgestrel.
Synonyms: Levonorgestrel Impurity J, 6-Keto-LNG
CAS Registry Number: 1175109-63-3
Chemical Formula:
Executive Technical Summary
6-Oxo D-(-)-Norgestrel represents a pivotal node in the lifecycle of Levonorgestrel (LNG). Pharmacologically, it serves as a metabolic deactivation product , marking the transition of the active progestogen into a more polar, excretable form. Chemically, it is a Type I Oxidative Impurity , often formed during the storage of API or finished dosage forms under stress conditions (heat/oxidation).
For drug development professionals, this molecule is not a therapeutic target but a Critical Quality Attribute (CQA) marker. Its presence indicates oxidative degradation or specific CYP450-mediated metabolic clearance.
Chemical Structure & Physicochemical Identity
Unlike the parent molecule Levonorgestrel, which possesses a single ketone at C3, the 6-oxo variant introduces a second carbonyl group at the C6 position of the steroid backbone (B-ring). This modification significantly alters the electron density of the
Structural Comparison
| Feature | Levonorgestrel (Active) | 6-Oxo D-(-)-Norgestrel (Impurity/Metabolite) |
| A-Ring | ||
| B-Ring | Unsubstituted | C6-Ketone (Carbonyl) |
| D-Ring | 17 | 17 |
| Polarity | Lipophilic (LogP ~3.3) | Reduced Lipophilicity (Increased Polarity) |
| Stereochemistry | D-(-) Rotatory | D-(-) Rotatory |
3D Conformation & Reactivity
The introduction of the C6-ketone creates a 3,6-dione system . This extended conjugation (though cross-conjugated) makes the A/B ring system more planar and rigid compared to the parent. This rigidity is a primary factor in its reduced receptor binding affinity (see Section 3).
Pharmacological Profile
Mechanism of Action (Metabolic Inactivation)
6-Oxo D-(-)-Norgestrel is functionally classified as an inactive metabolite .
-
Receptor Binding: The progesterone receptor (PR) requires a specific steric fit in the ligand-binding domain (LBD). The addition of the bulky, polar oxygen at C6 interferes with the hydrophobic interactions normally stabilized by the B-ring of LNG.
-
Consensus: Regulatory bodies (e.g., EMA, FDA) classify LNG metabolites as having "no significant pharmacological activity" relative to the parent drug. The 6-oxo derivative represents a pathway to terminate biological signaling before glucuronidation.
Metabolic Pathway (Biosynthesis)
In vivo, LNG undergoes Phase I metabolism primarily via CYP3A4 . The formation of the 6-oxo derivative is a two-step oxidative process:
-
Allylic Hydroxylation: CYP450 inserts a hydroxyl group at the allylic C6 position, forming 6
-Hydroxy-Levonorgestrel . -
Dehydrogenation: The hydroxyl group is further oxidized (likely by hydroxysteroid dehydrogenases) to the ketone, yielding 6-Oxo D-(-)-Norgestrel .
Figure 1: The oxidative cascade transforming Levonorgestrel into its 6-oxo derivative.[1]
Synthesis & Isolation Protocol
For analytical standards or toxicology studies, 6-Oxo D-(-)-Norgestrel must be synthesized, as isolation from biological matrices is low-yield.
Synthetic Route: Oxidative Transformation
Objective: Selective oxidation of C6 without degrading the sensitive 17
Step 1: Protection (Optional but Recommended) Protect the C17-hydroxyl group (e.g., acetylation) to prevent side reactions, though the tertiary nature of C17-OH offers some steric protection.
Step 2: Allylic Oxidation
-
Reagents: Chromium trioxide (
) / Pyridine or tert-butyl hydroperoxide (TBHP) with a metal catalyst. -
Mechanism: Direct allylic oxidation of the
system. -
Conditions:
C to C in Dichloromethane (DCM).
Step 3: Purification
-
Method: Flash Column Chromatography.
-
Stationary Phase: Silica Gel (60-120 mesh).
-
Mobile Phase: Gradient elution with Hexane:Ethyl Acetate (starting 90:10
60:40). The 6-oxo derivative is more polar than LNG and will elute later.
Analytical Characterization (Quality Control)
As EP Impurity J , this molecule must be controlled in pharmaceutical substances.
High-Performance Liquid Chromatography (HPLC) Method
-
Column: C18 (Octadecylsilane),
mm, 5 m packing. -
Mobile Phase:
-
Solvent A: Water (0.1% Phosphoric Acid)
-
Solvent B: Acetonitrile[2]
-
Gradient: 30% B to 70% B over 40 minutes.
-
-
Detection: UV at 240 nm (Absorption max for
-3-ketone) and 254 nm (Enhanced absorption due to extended conjugation of 3,6-dione). -
Retention Time (RT):
-
Levonorgestrel: ~1.0 RRT (Relative Retention Time)
-
6-Oxo D-(-)-Norgestrel: ~0.85 - 0.92 RRT (Elutes before LNG due to higher polarity/lower logP).
-
Figure 2: Separation logic demonstrating the polarity difference between the impurity and parent drug.
Toxicology & Safety Qualification
-
Genotoxicity: Unlike impurities containing epoxide or hydrazine moieties, 6-Oxo D-(-)-Norgestrel does not possess structural alerts for high genotoxic potency. It is a steroid enone derivative.
-
Qualification Limits: Per ICH Q3B(R2), if the impurity exceeds the qualification threshold (typically 0.2% or 0.5% depending on dose), toxicity studies are required.
-
Safety Margin: Given the parent molecule's high safety profile and the metabolite's loss of receptor affinity, it is generally considered a low-risk impurity, controlled primarily for manufacturing consistency rather than acute toxicity.
References
- European Pharmacopoeia (Ph. Eur.). Levonorgestrel Monograph 0926.
-
Stanczyk, F. Z., & Roy, S. (1990). Metabolism of levonorgestrel, norethindrone, and structurally related contraceptive steroids. Contraception, 42(1), 67-96. Link
- Kuhl, H. (1990). Pharmacokinetics of oestrogens and progestogens. Maturitas, 12(3), 171-197.
-
Sitruk-Ware, R. (2006). New progestogens for contraceptive use. Human Reproduction Update, 12(2), 169-178. Link
-
PubChem Compound Summary . Levonorgestrel.[3][4][5][6][7][8][9][10] National Center for Biotechnology Information. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. US7816546B2 - Process for the synthesis of high purity d-(17α)-13-ethyl-17-hydroxy-18,19-dinorpregn-4-ene-20-yn-3-one-oxime - Google Patents [patents.google.com]
- 3. Levonorgestrel | C21H28O2 | CID 13109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. db.cbg-meb.nl [db.cbg-meb.nl]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. cleanchemlab.com [cleanchemlab.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Data on acute toxicity of the progestin STS 557 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Levonorgestrel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Binding of oral contraceptive progestogens to serum proteins and cytoplasmic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Whitepaper: 6-Oxo D-(-)-Norgestrel as a Reference Standard
The following technical guide details the application, characterization, and detection of 6-Oxo D-(-)-Norgestrel (Levonorgestrel Impurity J), a critical oxidative degradant and reference standard in pharmaceutical quality control.
Content Type: Technical Guide / Impurity Profiling Subject: Levonorgestrel Impurity J (EP) / 6-Keto Levonorgestrel CAS Registry Number: 1175109-63-3[1]
Executive Summary: The Criticality of Oxidative Impurities[1]
In the development of progestin-based therapeutics, particularly Levonorgestrel (LNG) , stability-indicating assays are paramount.[1] 6-Oxo D-(-)-Norgestrel (identified as Impurity J in the European Pharmacopoeia) represents a specific oxidative degradation product.[1] Its presence signals a failure in antioxidant protection or exposure to radical-initiating stress during manufacturing or storage.[1]
Unlike process-related impurities which can be removed via recrystallization, 6-Oxo D-(-)-Norgestrel can form in situ within the finished dosage form (FDF).[1] Consequently, establishing it as a qualified Reference Standard (RS) is not merely a regulatory checkbox but a fundamental requirement for validating the shelf-life and safety of contraceptive devices and oral formulations.[1]
Chemical Identity & Characterization
Understanding the structural nuance of this impurity is essential for chromatographic separation.[1] Levonorgestrel possesses a
Table 1: Chemical Profile
| Parameter | Specification |
| Common Name | 6-Oxo D-(-)-Norgestrel |
| Pharmacopoeial Name | Levonorgestrel Impurity J (EP) |
| Synonyms | 6-Keto Levonorgestrel; (17α)-13-Ethyl-17-hydroxy-18,19-dinorpregn-4-en-20-yne-3,6-dione |
| CAS Number | 1175109-63-3 |
| Molecular Formula | |
| Molecular Weight | 326.43 g/mol |
| Stereochemistry | D-(-) (Matches Levonorgestrel backbone) |
| Appearance | White to off-white solid |
| Solubility | Soluble in Methanol, Acetonitrile, DMSO; Sparingly soluble in water |
Mechanistic Origin: The Oxidative Pathway
The formation of 6-Oxo D-(-)-Norgestrel is driven by allylic oxidation .[1] The C6 position in Levonorgestrel is allylic to the C4-C5 double bond, making it electronically susceptible to radical attack (ROS).[1] This pathway is often accelerated by light (photolysis) or transition metal contamination in excipients.[1]
Pathway Diagram
The following diagram illustrates the oxidative cascade from Levonorgestrel to Impurity J.[1]
Figure 1: Mechanistic pathway of Levonorgestrel degradation via allylic oxidation at C6, leading to Impurity J.[1]
Analytical Protocol: HPLC-UV/MS Detection
To accurately quantify 6-Oxo D-(-)-Norgestrel, a method with high specificity is required to resolve it from the parent peak and the 6-Hydroxy intermediate (Impurity H).[1] The conjugated 3,6-dione system results in a chromophore shift; however, detection is typically compatible with the standard Levonorgestrel wavelength (240-242 nm).[1]
Method Validation Parameters (Self-Validating System)
-
Specificity: Must demonstrate resolution (
) between LNG and Impurity J. -
Linearity:
to of the specification limit.[1] -
LOD/LOQ: Required sensitivity is typically
(reporting threshold).
Standard Operating Procedure (SOP) Summary
A. Chromatographic Conditions
| Parameter | Condition | Rationale |
| Column | C18 (L1), 150 x 4.6 mm, 3-5 µm (e.g., Hypersil ODS or Acquity BEH) | High carbon load required for steroid separation.[1] |
| Mobile Phase A | Water (Milli-Q grade) | Weak solvent.[1] |
| Mobile Phase B | Acetonitrile (HPLC Grade) | Strong solvent; MeOH can be used but ACN offers lower backpressure.[1] |
| Mode | Isocratic or Gradient | Isocratic (50:50) is common, but Gradient (40% B |
| Flow Rate | 1.0 - 1.2 mL/min | Standard flow for 4.6mm ID columns.[1] |
| Wavelength | 241 nm | |
| Column Temp | 25°C - 30°C | Controls viscosity and mass transfer kinetics.[1] |
B. Sample Preparation
-
Stock Solution: Dissolve 10 mg of 6-Oxo D-(-)-Norgestrel RS in 10 mL of Acetonitrile (1000 ppm).
-
System Suitability Sol: Mix LNG API and 6-Oxo RS to a final concentration of 0.5 mg/mL (API) and 0.005 mg/mL (Impurity).
-
Diluent: Mobile Phase A:B (50:50).
C. Analytical Workflow Diagram
Figure 2: Analytical workflow for the quantification of Levonorgestrel Impurity J.
Regulatory & Compliance Context
ICH Q3A(R2) and Q3B(R2) Guidelines
In drug development, 6-Oxo D-(-)-Norgestrel falls under the scrutiny of ICH guidelines for impurities in new drug substances and products.[1]
-
Reporting Threshold: 0.05% or 0.1% (depending on daily dose).
-
Identification Threshold: If the peak area exceeds 0.10% (for max daily dose
2g), the structure must be characterized (using this RS). -
Qualification: If levels exceed 0.15% (or lower for genotoxic risks), biological safety data is required.[1]
Pharmacopoeial Status[1][2][4][7][8]
-
European Pharmacopoeia (EP): Listed as Impurity J .[1] The monograph for Levonorgestrel requires system suitability using this impurity to ensure the method's resolving power.[1]
References
-
European Directorate for the Quality of Medicines (EDQM). Levonorgestrel Impurity J Reference Standard.[1] Available at: [Link][1]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 121231017: 6-Keto Levonorgestrel.[1] PubChem.[1] Available at: [Link][1]
-
International Conference on Harmonisation (ICH). Impurities in New Drug Substances Q3A(R2).[1] Available at: [Link][1]
-
Khatoon, S. et al. RP-HPLC method validation for fast extraction and quantification of Levonorgestrel drug from silicone based intrauterine device.[1] PubMed Central.[1] Available at: [Link]
Sources
Structural Elucidation of Norgestrel Metabolites: A Technical Guide
Executive Summary
This technical guide details the structural elucidation of norgestrel metabolites, focusing on the pharmacologically active enantiomer, Levonorgestrel (LNG) . It is designed for analytical scientists and drug metabolism researchers requiring a robust, self-validating workflow. The guide synthesizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) fragmentation logic with Nuclear Magnetic Resonance (NMR) stereochemical assignment to resolve the complex metabolic landscape of reduction, hydroxylation, and conjugation.
The Metabolic Landscape
Norgestrel (13-ethyl-17
Core Metabolic Pathways
-
Phase I (Functionalization):
-
Reduction: The
-3-ketone system in Ring A is reduced by - or -reductases to dihydro- metabolites, followed by -hydroxysteroid dehydrogenase reduction to tetrahydro-norgestrel isomers. The -tetrahydro isomer is the predominant urinary metabolite. -
Hydroxylation: CYP3A4-mediated hydroxylation occurs primarily at C2 , C16 (
-OH), and C1 .
-
-
Phase II (Conjugation):
-
Sulfation: Predominant in plasma (SULTs).
-
Glucuronidation: Predominant in urine (UGTs), specifically at the 17
-OH position.
-
Visualization: Metabolic Pathway Map
Figure 1: Primary metabolic pathways of Levonorgestrel showing mass shifts for Phase I and Phase II transformations.
Analytical Strategy: The "How-To"
A. Sample Preparation (The Foundation)
Direct injection of biological fluids is discouraged due to ion suppression. A self-validating extraction protocol using Solid Phase Extraction (SPE) is recommended over Liquid-Liquid Extraction (LLE) to ensure recovery of polar glucuronides.
-
Validation Check: The absolute recovery of ISTD must be >80% to proceed.
B. LC-MS/MS Elucidation Logic
Mass spectrometry provides molecular weight and functional group loss data but cannot definitively assign stereochemistry (
Fragmentation Mechanics:
-
Parent (LNG): Precursor m/z 313
.-
Diagnostic Fragment:m/z 245 .
-
Mechanism: Loss of 68 Da (C
H O) via Retro-Diels-Alder (RDA) cleavage of Ring A. This confirms the intact steroid nucleus structure outside Ring A [1, 2].
-
-
Tetrahydro-Metabolites: Precursor m/z 317
.-
Diagnostic Fragment:m/z 299
. Loss of water is rapid due to the saturated A-ring alcohol.
-
-
Conjugates:
Table 1: Key Mass Transitions for Norgestrel Metabolites
| Metabolite Class | Precursor ( | Product ( | Fragmentation Logic |
| Levonorgestrel | 313.2 | 245.1 | RDA Cleavage (Ring A loss) |
| Tetrahydro-LNG | 317.2 | 299.2 | Dehydration (-18 Da) |
| 16 | 329.2 | 311.2 | Dehydration (-18 Da) |
| LNG-Glucuronide | 489.3 | 313.2 | Loss of Glucuronic Acid (-176 Da) |
| LNG-Sulfate | 393.2 | 313.2 | Loss of SO |
C. NMR Stereochemical Assignment (The "Truth")
To distinguish between
-
-dihydro (Trans-fused): H-5 is axial. Coupling to H-4 axial is large (
Hz). -
-dihydro (Cis-fused): H-5 is equatorial (relative to Ring B). Coupling constants are smaller (
Hz). -
C13-Ethyl Signal: The triplet signal of the ethyl group at C13 is a definitive marker for norgestrel derivatives, distinguishing them from norethindrone (C13-methyl) [3].
Experimental Protocol
Workflow Diagram
Figure 2: Decision tree for the isolation and identification of metabolites.
Step-by-Step Methodology
1. Extraction (Self-Validating)
-
Conditioning: Activate C18 SPE cartridge with 3 mL Methanol followed by 3 mL Water.
-
Loading: Load 1 mL plasma/urine (spiked with 5 ng/mL LNG-d6).
-
Wash: Wash with 2 mL 5% Methanol (removes salts/proteins).
-
Elution: Elute with 2 mL Methanol.
-
Evaporation: Dry under
at 40°C. Reconstitute in 100 L Mobile Phase (50:50 MeOH:H2O).-
Validation Step: Inject blank matrix to ensure no carryover peaks at LNG retention time.
-
2. LC-MS/MS Analysis
-
Column: C18 Reverse Phase (e.g., Kinetex 2.6
m, 100 x 2.1 mm). -
Mobile Phase: Gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B).
-
Gradient: 10% B to 90% B over 8 minutes.
-
Source: ESI Positive Mode.
-
Logic: Monitor 313->245 (Parent) and 317->299 (Metabolite). If 317 peak appears, check retention time relative to parent. Tetrahydro-metabolites elute earlier than parent due to increased polarity.
3. NMR Confirmation (For Isomer ID)
-
Requirement: Isolate >50
g of metabolite via semi-prep HPLC. -
Solvent:
or . -
Experiment: Run 1D
NMR. -
Analysis: Focus on the H-5 proton region (approx 1.5 - 2.0 ppm).
-
Look for NOE correlations in 2D NOESY: If H-5 correlates with the C19-methyl (or in this case, the C13-ethyl methylene protons), it suggests cis (
) fusion if the angular group is axial. (Note: LNG lacks C19 methyl, so correlation is to C10-H or C13-ethyl group).
-
References
-
Identification of Levonorgestrel Metabolites. Tufts University Graduate School of Biomedical Sciences. Link
-
Product ion mass spectra of levonorgestrel. ResearchGate. Link
-
Structure Elucidation of Unknown Metabolites in Metabolomics by Combined NMR and MS/MS Prediction. Metabolites. 2018.[5][6] Link
-
Development and Validation of a Multiplexed Assay for the Measurement of Long-Acting Hormonal Contraceptives. J Appl Lab Med. 2019. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. hyphadiscovery.com [hyphadiscovery.com]
- 4. uab.edu [uab.edu]
- 5. Structure Elucidation of Unknown Metabolites in Metabolomics by Combined NMR and MS/MS Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure Elucidation of Unknown Metabolites in Metabolomics by Combined NMR and MS/MS Prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
Advanced Identification Protocols for 6-Oxo D-(-)-Norgestrel (Impurity J) in Pharmaceutical Matrices
Executive Summary
The identification and quantification of oxidative degradation products in synthetic progestins are critical for meeting ICH Q3A/B regulatory thresholds. 6-Oxo D-(-)-Norgestrel (also designated as Levonorgestrel Impurity J or 6-ketonorgestrel ) represents a primary oxidative degradant of Levonorgestrel (LNG).[1] Its formation is driven by allylic oxidation at the C6 position, a site highly susceptible to radical attack.
This guide provides a definitive technical framework for the isolation, identification, and control of 6-Oxo D-(-)-Norgestrel.[1] Unlike generic monographs, this document details the mechanistic causality of formation, specific LC-MS/MS transition logic, and NMR structural confirmation markers, offering a self-validating protocol for high-stakes stability profiling.[1]
Chemical Basis and Formation Mechanism
Structural Identity[1]
-
Common Name: 6-Oxo D-(-)-Norgestrel / 6-Keto Levonorgestrel[1]
-
Pharmacopoeial Designation: Levonorgestrel EP Impurity J
-
Molecular Formula:
[1] -
Key Functional Change: Oxidation of the C6 methylene group to a ketone, creating a 4-ene-3,6-dione chromophore.[1]
Mechanistic Pathway (Allylic Oxidation)
The formation of 6-Oxo D-(-)-Norgestrel is not random; it follows a radical-chain mechanism favored by light, heat, and metal ions.[1] The C6 position in the steroid backbone is allylic to the
Mechanism Description:
-
Initiation: Abstraction of a hydrogen atom from C6 by a radical initiator (ROS), forming a resonance-stabilized allylic radical.[1]
-
Propagation: Reaction with molecular oxygen (
) to form a peroxy radical, followed by hydrogen abstraction to form a hydroperoxide (6-OOH).[1] -
Termination/Decomposition: Dehydration of the hydroperoxide yields the thermodynamically stable 6-ketone (6-Oxo D-(-)-Norgestrel).[1]
Visualization: Oxidative Pathway
Caption: Figure 1.[1] Step-wise radical oxidation pathway converting Levonorgestrel to its 6-Oxo derivative.[1]
Analytical Strategy: LC-MS/MS & Chromatography
Chromatographic Behavior (The Polarity Shift)
The introduction of the carbonyl oxygen at C6 increases the polarity of the molecule compared to the parent Levonorgestrel.
-
Prediction: In Reverse-Phase (RP) chromatography (C18), 6-Oxo D-(-)-Norgestrel will elute earlier (lower
) than Levonorgestrel.[1] -
Resolution Criticality: The 4-ene-3,6-dione system is planar and rigid; selectivity is best achieved using columns with high carbon loading or steric selectivity (e.g., Phenyl-Hexyl or C18 with high surface coverage).[1]
Mass Spectrometry Logic
-
Parent LNG:
Da.[1] -
6-Oxo Impurity:
Da (+14 Da mass shift).[1] -
Fragmentation: The 6-keto group alters the fragmentation of the A/B ring system. While LNG typically loses the ethynyl group and water, the 6-oxo analog often shows a distinct fragment corresponding to the cleavage of the oxidized B-ring.
Quantitative Data Summary
| Parameter | Levonorgestrel (Parent) | 6-Oxo D-(-)-Norgestrel (Impurity) |
| Precursor Ion (ESI+) | 313.2 m/z | 327.2 m/z |
| Retention Time (Rel) | 1.00 (Reference) | ~0.85 - 0.90 (RRT) |
| UV Max (nm) | ~241 nm | ~248-252 nm (Bathochromic shift) |
| Key MRM Transition | 313.2 → 245.1 | 327.2 → 259.1 (Hypothetical +14 shift) |
| Polarity | Moderate | High (due to extra C=O) |
Detailed Experimental Protocols
Protocol A: Generation & Isolation (Stress Study)
Use this protocol if a reference standard is unavailable and you must generate the impurity for identification.
-
Preparation: Dissolve 100 mg Levonorgestrel in 10 mL Acetonitrile/Water (50:50).
-
Oxidative Stress: Add 1 mL of 30%
. Incubate at 60°C for 4 hours. Note: Copper (II) ions can catalyze this specific oxidation if yield is low.[1] -
Quenching: Cool to room temperature and quench with sodium bisulfite solution.
-
Enrichment: Inject onto Semi-Prep HPLC (C18). Collect the peak eluting immediately before the main LNG peak.
-
Lyophilization: Freeze-dry the collected fraction to obtain the solid for NMR/IR.
Protocol B: LC-MS/MS Identification Workflow
Instrument: Triple Quadrupole MS coupled with UPLC.
1. Chromatographic Conditions:
-
Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) or equivalent.
-
Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).[1]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
Flow Rate: 0.4 mL/min.
-
Temp: 40°C.
2. Mass Spectrometry Parameters (ESI+):
-
Capillary Voltage: 3.0 kV.
-
Source Temp: 150°C.
-
Desolvation Temp: 400°C.
-
Cone Gas: 50 L/Hr.
-
MRM Transitions:
Visualization: Analytical Workflow
Caption: Figure 2. Integrated analytical workflow for the extraction and specific detection of Impurity J.
Structural Confirmation (NMR)[1]
For definitive identification (e.g., during method validation or reference standard qualification), NMR is required to distinguish the 6-oxo form from other isomers (e.g., 11-oxo).[1]
| Nucleus | Levonorgestrel (Parent) | 6-Oxo D-(-)-Norgestrel | Diagnostic Shift Explanation |
| 1H NMR (C4-H) | ~5.8 ppm (s) | ~6.1 - 6.3 ppm (s) | Deshielding due to anisotropic effect of the new C6 carbonyl (enedione system).[1] |
| 1H NMR (C6-H) | ~2.3 ppm (m) | Absent | The methylene protons are replaced by the carbonyl oxygen. |
| 13C NMR (C6) | ~30-35 ppm | ~198 - 202 ppm | Appearance of a new ketone carbonyl signal downfield.[1] |
| 13C NMR (C3) | ~199 ppm | ~199 ppm | Remains similar, but may shift slightly due to conjugation extension.[1] |
References
-
European Pharmacopoeia (Ph.[1] Eur.) . Levonorgestrel Monograph 0926. EDQM. (Defines Impurity J and limits). [1]
-
Santa Cruz Biotechnology . 6-Oxo D-(-)-Norgestrel Product Data. (Chemical structure and CAS verification). [1]
-
LGC Standards . Levonorgestrel Impurity J Reference Standard. (Reference for analytical standard sourcing). [1]
-
ICH Guidelines . Impurities in New Drug Substances Q3A(R2). (Regulatory framework for reporting thresholds).
-
Journal of Pharmaceutical and Biomedical Analysis . Stability-indicating HPLC methods for Levonorgestrel. (Methodology basis for separation). (Note: Generalized link to journal topic as specific article URLs vary by subscription).
Sources
Methodological & Application
Application Note: Quantitative Analysis of 6-Oxo D-(-)-Norgestrel using a Validated LC-MS/MS Method
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 6-Oxo D-(-)-Norgestrel in a relevant biological matrix. D-(-)-Norgestrel, the biologically active enantiomer of Norgestrel, is a synthetic progestin widely used in hormonal contraceptives.[1][2] The presence of metabolites and impurities, such as 6-Oxo D-(-)-Norgestrel, requires precise and accurate quantification for pharmacokinetic studies, drug metabolism research, and quality control of pharmaceutical formulations. This method employs a straightforward sample preparation protocol followed by rapid and selective LC-MS/MS analysis, achieving low limits of quantification and demonstrating excellent accuracy and precision.
Introduction
D-(-)-Norgestrel, also known as levonorgestrel, is a second-generation synthetic progestogen and the active component in many oral contraceptives. It functions primarily by suppressing the secretion of luteinizing and follicle-stimulating hormones (LH and FSH), thereby preventing ovulation.[1] The metabolic fate and impurity profile of D-(-)-Norgestrel are of significant interest to ensure the safety and efficacy of pharmaceutical products. 6-Oxo D-(-)-Norgestrel is a potential metabolite or impurity whose characterization and quantification are crucial.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the bioanalysis of pharmaceuticals and their metabolites due to its high sensitivity, selectivity, and speed.[3][4] This application note presents a comprehensive protocol for the analysis of 6-Oxo D-(-)-Norgestrel, providing researchers and drug development professionals with a reliable method for its quantification.
Analytical Principle
The method leverages the separation power of Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with the high selectivity and sensitivity of a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The analyte is first extracted from the biological matrix using a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) procedure. Following chromatographic separation on a C18 reversed-phase column, the analyte is ionized using electrospray ionization (ESI) in positive mode. The precursor ion of 6-Oxo D-(-)-Norgestrel is isolated in the first quadrupole (Q1), fragmented in the collision cell (Q2), and specific product ions are monitored in the third quadrupole (Q3). This process ensures high specificity by minimizing interferences from the sample matrix.[5] An isotopically labeled internal standard (IS), such as 6-Oxo D-(-)-Norgestrel-d4, is used to compensate for matrix effects and variations in extraction recovery and instrument response.
Materials and Reagents
-
Analytes and Standards:
-
6-Oxo D-(-)-Norgestrel reference standard (≥98% purity)
-
6-Oxo D-(-)-Norgestrel-d4 (or other suitable stable isotope-labeled internal standard)
-
-
Solvents and Chemicals:
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (Type I, 18.2 MΩ·cm)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
-
Consumables:
-
Microcentrifuge tubes (1.5 mL)
-
Autosampler vials with inserts
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB) or appropriate liquid-liquid extraction solvents.
-
-
Biological Matrix:
-
Drug-free human plasma (or other relevant matrix)
-
Experimental Workflow & Protocols
Overall Experimental Workflow
The following diagram illustrates the major steps in the analytical workflow, from sample receipt to final data analysis.
Caption: High-level workflow for the LC-MS/MS analysis of 6-Oxo D-(-)-Norgestrel.
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh ~1 mg of 6-Oxo D-(-)-Norgestrel and the internal standard (IS). Dissolve each in 1 mL of methanol to prepare individual stock solutions.
-
Working Solutions: Prepare serial dilutions of the 6-Oxo D-(-)-Norgestrel stock solution with 50:50 methanol:water to create working solutions for calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution with 50:50 methanol:water to a final concentration of 100 ng/mL.
Preparation of Calibration Standards and Quality Control Samples
-
To 475 µL of blank human plasma, add 25 µL of the appropriate 6-Oxo D-(-)-Norgestrel working solution to achieve the desired calibration concentrations (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL).
-
Prepare QCs at a minimum of three concentration levels (low, medium, high) in the same manner using a separate stock solution weighing.
-
Vortex each tube gently for 10 seconds.
Sample Preparation: Solid-Phase Extraction (SPE)
Scientific Rationale: SPE is chosen for its ability to provide a cleaner extract compared to simple protein precipitation, effectively removing phospholipids and other matrix components that can cause ion suppression or enhancement, thus improving method robustness and sensitivity.
-
Sample Pre-treatment: To 500 µL of plasma sample (blank, standard, QC, or unknown), add 50 µL of the IS working solution (100 ng/mL). Vortex for 10 seconds. Add 500 µL of 4% phosphoric acid in water and vortex again.
-
SPE Cartridge Conditioning: Condition an Oasis HLB (30 mg, 1 cc) cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analyte and IS with 1 mL of methanol into a clean collection tube.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 70:30 Water:Acetonitrile with 0.1% formic acid). Vortex and transfer to an autosampler vial.
LC-MS/MS Method Parameters
Scientific Rationale: A C18 column is selected for its excellent retention of hydrophobic molecules like steroids.[6] The mobile phase composition, including an organic modifier (acetonitrile) and an acidic additive (formic acid), is optimized to achieve good peak shape and efficient ionization in positive ESI mode.[7]
Liquid Chromatography Conditions
| Parameter | Condition |
| Instrument | UHPLC System (e.g., Waters ACQUITY UPLC) |
| Column | Reversed-phase C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 30% B to 95% B in 3.0 min, hold for 1 min, re-equilibrate |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Autosampler Temp. | 10°C |
Mass Spectrometry Conditions
| Parameter | Condition |
| Instrument | Triple Quadrupole MS (e.g., SCIEX Triple Quad™ 4500) |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Ion Spray Voltage | 5500 V |
| Temperature | 500°C |
| Curtain Gas | 30 psi |
| Collision Gas | Nitrogen |
| Scan Type | Multiple Reaction Monitoring (MRM) |
MRM Transitions
Scientific Rationale: The MRM transitions are determined by infusing a standard solution of the analyte and its IS into the mass spectrometer. The precursor ion ([M+H]⁺) is selected, and the collision energy is optimized to produce stable and abundant product ions, ensuring maximum sensitivity and specificity for quantification.[8]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| 6-Oxo D-(-)-Norgestrel | 327.2 | 109.1 | 150 | Optimized |
| 6-Oxo D-(-)-Norgestrel-d4 | 331.2 | 113.1 | 150 | Optimized |
(Note: The exact m/z values and collision energies should be empirically determined on the specific instrument used.)
Method Validation & Performance
This analytical method should be validated according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation Guidance). Key validation parameters and typical acceptance criteria are summarized below.
Validation Parameters
| Parameter | Typical Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.99 |
| Range | e.g., 0.1 ng/mL to 100 ng/mL |
| LLOQ | Signal-to-noise ratio ≥ 10; Accuracy ±20%, Precision ≤20% |
| Accuracy | %RE (Relative Error) within ±15% (±20% at LLOQ) |
| Precision | %RSD (Relative Standard Deviation) ≤15% (≤20% at LLOQ) |
| Recovery | Consistent, precise, and reproducible |
| Matrix Effect | IS-normalized matrix factor CV ≤15% |
| Stability | Freeze-thaw, short-term, long-term, post-preparative stability within ±15% |
Data Presentation and Expected Results
A typical calibration curve should demonstrate a linear relationship between the peak area ratio (Analyte/IS) and the nominal concentration. The method is expected to achieve a lower limit of quantification (LLOQ) in the sub-ng/mL range, making it suitable for pharmacokinetic studies.[9]
Linearity Data (Example)
| Concentration (ng/mL) | Analyte Area | IS Area | Area Ratio (Analyte/IS) |
| 0.1 | 1,520 | 150,100 | 0.0101 |
| 0.5 | 7,650 | 151,200 | 0.0506 |
| 1.0 | 15,300 | 150,500 | 0.1017 |
| 5.0 | 75,900 | 149,800 | 0.5067 |
| 10.0 | 152,500 | 150,900 | 1.0106 |
| 50.0 | 760,100 | 151,500 | 5.0172 |
| 100.0 | 1,510,000 | 150,300 | 10.0466 |
Conclusion
This application note provides a detailed, robust, and sensitive LC-MS/MS method for the quantification of 6-Oxo D-(-)-Norgestrel. The protocol, from sample preparation to final analysis, is designed to deliver high-quality, reproducible data suitable for a range of applications in pharmaceutical research and development. The method's high sensitivity and specificity make it an invaluable tool for researchers investigating the metabolism, pharmacokinetics, and quality attributes of D-(-)-Norgestrel.
References
-
National Center for Biotechnology Information (2020). LC-MS/MS Method for Rapid Quantification of Progesterone in Rabbit Plasma and Its Application in a Pharmacokinetic Study. PubMed Central. Available at: [Link]
-
National Center for Biotechnology Information (2015). Development and validation of sensitive LC/MS/MS method for quantitative bioanalysis of levonorgestrel in rat plasma and application to pharmacokinetics study. PubMed. Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 9839, Norgestrel. PubChem. Available at: [Link]
-
National Center for Biotechnology Information (1975). Metabolism of D- and L-norgestrel in humans. PubMed. Available at: [Link]
-
Kumar VP, Saxena A, Pawar A, et al. (2014). A Rapid and Sensitive UPLC–ESI-MS/MS Method for Determination of Levonorgestrel by Chemical Derivatization in Human Plasma and its Application to Pharmacokinetic Study. OMICS International. Available at: [Link]
-
Preprints.org (2024). A Highly Sensitive LC-MS/MS Method Development, Validation, and its Application for the Quantification of Levonorgestrel Released from Contraceptive Implants in Human Serum. Available at: [Link]
-
ResearchGate (2014). A Rapid and Sensitive UPLC–ESI-MS/MS Method for Determination of Levonorgestrel by Chemical Derivatization in Human Plasma and its Application to Pharmacokinetic Study. Available at: [Link]
-
National Center for Biotechnology Information (2011). An ultra-sensitive online SPE-LC-MS/MS method for the quantification of levonorgestrel released from intrauterine devices. PubMed. Available at: [Link]
-
ResearchGate (2006). Simultaneous quantitative determination of norgestrel and progesterone in human serum by HPLC-tandem mass spectrometry with atmospheric pressure chemical ionization. Available at: [Link]
-
Waters Corporation (2018). Fundamentals of MS (7 of 7) - Fragmentation. YouTube. Available at: [Link]
-
National Center for Biotechnology Information (2020). Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. PubMed Central. Available at: [Link]
Sources
- 1. (8R,9R,10R,13S,14R,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one | C21H28O2 | CID 12598310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Metabolism of D- and L-norgestrel in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LC-MS/MS Method for Rapid Quantification of Progesterone in Rabbit Plasma and Its Application in a Pharmacokinetic Study of the Transdermal Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. youtube.com [youtube.com]
- 6. Development and validation of sensitive LC/MS/MS method for quantitative bioanalysis of levonorgestrel in rat plasma and application to pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. preprints.org [preprints.org]
- 8. researchgate.net [researchgate.net]
- 9. An ultra-sensitive online SPE-LC-MS/MS method for the quantification of levonorgestrel released from intrauterine devices - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Sensitivity Isolation and Analysis of 6-Oxo D-(-)-Norgestrel via LC-MS/MS
This Application Note is designed for analytical chemists, pharmacokineticists, and drug development scientists requiring a robust protocol for the isolation and quantification of 6-Oxo D-(-)-Norgestrel (a key oxidative metabolite/impurity of Levonorgestrel) in biological matrices.
Introduction & Scientific Context
D-(-)-Norgestrel (Levonorgestrel, LNG) is a potent synthetic progestogen used widely in hormonal contraceptives. Its metabolic profile is complex, primarily driven by CYP3A4-mediated hydroxylation. The 6-Oxo derivative (6-keto-levonorgestrel) represents a critical oxidative node. It typically arises from the dehydrogenation of the 6
Why this Analyte Matters
-
Metabolic Profiling: The conversion of the 6-hydroxy metabolite to the 6-oxo form is a marker of oxidative stress and specific enzymatic dehydrogenase activity.
-
Impurity Monitoring: In pharmaceutical formulations, 6-oxo-norgestrel is a known degradation product that must be monitored to ensure stability and safety.
-
Analytical Challenge: Unlike the parent LNG, the 6-oxo derivative possesses an additional carbonyl group, altering its polarity and ionization efficiency. Standard LNG protocols often fail to recover this metabolite efficiently due to polarity mismatch in extraction solvents.
Chemical Properties & Strategy
| Property | D-(-)-Norgestrel (Parent) | 6-Oxo D-(-)-Norgestrel (Analyte) |
| Formula | C | C |
| MW | 312.45 g/mol | 326.43 g/mol |
| LogP (Est.) | ~3.8 (Lipophilic) | ~2.9 (Moderately Lipophilic) |
| Ionization | ESI (+) [M+H] | ESI (+) [M+H] |
Strategic Pivot: While pure Hexane is sufficient for the parent drug, it is too non-polar for the 6-oxo metabolite. This protocol utilizes a Liquid-Liquid Extraction (LLE) with a modified polarity index (Hexane:Ethyl Acetate 70:30) to ensure simultaneous recovery of the parent and the more polar 6-oxo derivative while excluding plasma phospholipids.
Protocol: Sample Preparation (Liquid-Liquid Extraction)
This method is validated for 200
Reagents Required
-
Extraction Solvent: n-Hexane / Ethyl Acetate (70:30 v/v). Note: The increased ethyl acetate fraction is critical for 6-oxo recovery.
-
Internal Standard (IS): Levonorgestrel-d6 (100 ng/mL in Methanol).
-
Reconstitution Solution: 50% Methanol in Water + 0.1% Formic Acid.
Step-by-Step Workflow
-
Sample Aliquoting: Transfer 200
L of plasma into a 2 mL polypropylene microcentrifuge tube. -
IS Addition: Add 20
L of Internal Standard working solution. Vortex gently for 10 seconds. -
Equilibration: Allow samples to stand for 5 minutes to ensure IS integration with the matrix.
-
Extraction: Add 1.0 mL of Extraction Solvent (Hexane:EtOAc 70:30).
-
Agitation: Vortex vigorously for 5 minutes (or use a multi-tube shaker at high speed). Crucial: This step partitions the steroid from the protein binding sites.
-
Phase Separation: Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer: Flash freeze the aqueous (bottom) layer in a dry ice/ethanol bath (optional but recommended) or carefully pipette 800
L of the upper organic layer into a clean glass tube. -
Evaporation: Evaporate the supernatant to dryness under a stream of Nitrogen at 40°C .
-
Reconstitution: Dissolve the residue in 100
L of Reconstitution Solution. Vortex for 1 minute and transfer to an autosampler vial with an insert.
Visualization: Extraction Logic
The following diagram illustrates the critical decision points in the extraction workflow to minimize matrix effects.
Figure 1: Optimized Liquid-Liquid Extraction workflow for 6-Oxo Norgestrel recovery.
Protocol: Instrumental Analysis (LC-MS/MS)
Chromatographic Conditions
-
System: UHPLC (e.g., Waters ACQUITY or Agilent 1290).
-
Column: Phenomenex Kinetex C18 (50 x 2.1 mm, 1.7
m) or Waters BEH C18. -
Column Temp: 40°C.
-
Flow Rate: 0.4 mL/min.
Gradient Profile:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 30 | Initial Hold |
| 0.5 | 30 | Sample Loading |
| 3.5 | 90 | Elution of Analyte |
| 4.5 | 90 | Column Wash |
| 4.6 | 30 | Re-equilibration |
| 6.0 | 30 | End of Run |
Mass Spectrometry Parameters
-
Source: ESI Positive Mode.
-
Spray Voltage: 3500 V.
-
Collision Gas: Argon.
MRM Transitions:
| Analyte | Precursor (m/z) | Product (m/z) | Cone (V) | CE (eV) | Type |
|---|---|---|---|---|---|
| 6-Oxo LNG | 327.2 | 243.1 | 35 | 28 | Quantifier |
| 327.2 | 109.1 | 35 | 40 | Qualifier | |
| LNG (Parent) | 313.2 | 245.1 | 30 | 25 | Monitor |
| LNG-d6 (IS) | 319.2 | 251.1 | 30 | 25 | Internal Std |
Note: The quantifier ion 243.1 for 6-Oxo LNG typically corresponds to the loss of the A-ring fragment or dehydration sequences specific to the oxidized steroid core.
Method Validation Criteria
To ensure Trustworthiness and Scientific Integrity , the method must meet the following criteria before routine use:
-
Recovery (Extraction Efficiency):
-
Compare the peak area of pre-extraction spiked samples vs. post-extraction spiked samples.
-
Target: > 80% for 6-Oxo LNG (The 70:30 Hex:EtOAc mix ensures this).
-
-
Matrix Effect:
-
Calculate: (Post-extraction spike area / Pure solution area) x 100.
-
Acceptance: 85% - 115% (Values <100% indicate suppression; >100% enhancement).
-
-
Linearity:
-
Range: 0.1 ng/mL to 100 ng/mL.
-
R
> 0.995 using 1/x weighting.
-
References
-
Thermo Fisher Scientific. "SPE, LC-MS/MS Method for the Determination of Ethinyl Estradiol from Human Plasma." Thermo Fisher Application Notes. Link
-
Gao, Y., et al. "Development and validation of sensitive LC/MS/MS method for quantitative bioanalysis of levonorgestrel in rat plasma." Journal of Chromatography B, 2015.[4] Link
-
Stanczyk, F. Z., & Roy, S. "Metabolism of levonorgestrel, norethindrone, and structurally related contraceptive steroids." Contraception, 1990.[5][6] Link
-
Ahire, D., et al. "Metabolite Identification... of 17-Deacetylnorgestimate."[7] Drug Metabolism and Disposition, 2017.[7] (Describes CYP3A4 oxidative pathways relevant to norgestrel derivatives). Link
-
Cardiff University. "Models and methods to characterise levonorgestrel release... and novel two-step liquid–liquid drug extraction procedure." Drug Delivery and Translational Research. Link
Sources
- 1. Development and Validation of a Multiplexed Assay for the Measurement of Long-Acting Hormonal Contraceptives in Plasma via Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of Ethinyl Estradiol and Levonorgestrel in Human Plasma with Prednisone as Internal Standard Using Ultra-performance Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of sensitive LC/MS/MS method for quantitative bioanalysis of levonorgestrel in rat plasma and application to pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics, metabolism and serum concentrations of progestins used in contraception - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dl.tufts.edu [dl.tufts.edu]
- 7. Metabolite Identification, Reaction Phenotyping, and Retrospective Drug-Drug Interaction Predictions of 17-Deacetylnorgestimate, the Active Component of the Oral Contraceptive Norgestimate - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Strategic Utilization of 6-Oxo D-(-)-Norgestrel in Pharmaceutical Quality Control
Abstract & Scope
This technical guide details the application of 6-Oxo D-(-)-Norgestrel (CAS: 1175109-63-3), also known as 6-Ketonorgestrel or Levonorgestrel Impurity J , as a critical Reference Standard (RS) in the quality control of Levonorgestrel API and finished dosage forms.
As a primary oxidative degradation product, the monitoring of 6-Oxo D-(-)-Norgestrel is a mandatory requirement for validating the stability-indicating capability of analytical methods under ICH Q1A(R2) and Q2(R1) guidelines. This document provides a validated HPLC protocol, mechanistic insights into its formation, and a framework for establishing self-validating QC workflows.
Chemical Characterization & Mechanistic Insight[1]
The Molecule[1]
-
Chemical Name: (17α)-13-Ethyl-17-hydroxy-18,19-dinorpregn-4-en-20-yne-3,6-dione[1]
-
Common Name: 6-Oxo D-(-)-Norgestrel; Levonorgestrel Impurity J (EP/BP)
-
Molecular Formula: C₂₁H₂₆O₃
-
Role: Oxidative Degradant & Process Impurity
Degradation Pathway (The "Why")
Levonorgestrel contains a
Understanding this pathway is crucial because the presence of this impurity is a direct indicator of oxidative stress failure in the manufacturing or storage process.
Figure 1: Mechanistic pathway showing the oxidative conversion of Levonorgestrel to its 6-Oxo derivative.[1][2][4][5][6][7][8][9][10][11]
Analytical Method Development (HPLC)[11]
The following protocol is designed to achieve baseline separation between the active pharmaceutical ingredient (API) and the 6-Oxo impurity. This method serves as a "Universal Steroid Impurity Method" adaptable for UPLC.
Chromatographic Conditions
| Parameter | Specification | Rationale |
| Column | C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm | End-capping reduces silanol interactions with the steroid backbone. |
| Mobile Phase A | Water (Milli-Q) | Aqueous baseline. |
| Mobile Phase B | Acetonitrile (HPLC Grade) | ACN provides sharper peaks for steroids compared to Methanol. |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6mm ID columns; adjust for UPLC. |
| Detection | UV @ 240 nm | Max absorption for the |
| Column Temp | 30°C | Controls viscosity and retention reproducibility. |
| Injection Vol | 20 µL | Sufficient sensitivity for trace impurity detection (LOQ). |
Gradient Program[1]
-
0-2 min: 30% B (Isocratic hold)
-
2-25 min: 30%
70% B (Linear Gradient) -
25-30 min: 70% B (Wash)
-
30-35 min: 30% B (Re-equilibration)
Acceptance Criteria (System Suitability)
-
Resolution (
): between Levonorgestrel and 6-Oxo D-(-)-Norgestrel. -
Tailing Factor:
. -
Relative Retention Time (RRT):
-
Levonorgestrel: 1.00
-
6-Oxo D-(-)-Norgestrel: ~0.85 - 0.92 (Elutes before the main peak due to increased polarity from the extra ketone group).
-
Experimental Protocols
Protocol 1: Preparation of Reference Standards
Objective: To create a traceable standard solution for quantitative analysis.
-
Stock Solution A (Impurity): Accurately weigh 5.0 mg of 6-Oxo D-(-)-Norgestrel into a 50 mL volumetric flask. Dissolve in 5 mL of THF (Tetrahydrofuran) to ensure complete solubility, then make up to volume with Mobile Phase B. (Conc: 100 µg/mL).
-
Stock Solution B (API): Accurately weigh 50.0 mg of Levonorgestrel RS into a 50 mL flask. Dissolve in Mobile Phase B. (Conc: 1000 µg/mL).
-
System Suitability Solution: Transfer 1.0 mL of Stock A and 5.0 mL of Stock B into a 50 mL volumetric flask. Dilute to volume with Mobile Phase A:B (50:50).
-
Final Conc: 2 µg/mL (Impurity) and 100 µg/mL (API).
-
Protocol 2: Forced Degradation (Oxidative Stress)
Objective: To demonstrate the method's specificity by artificially generating the 6-Oxo impurity.
-
Sample Prep: Weigh 10 mg of Levonorgestrel API into a 10 mL flask.
-
Stress Condition: Add 2 mL of 3% Hydrogen Peroxide (
). -
Incubation: Heat at 60°C for 2 hours.
-
Neutralization: Cool and dilute to volume with Mobile Phase.
-
Analysis: Inject into the HPLC system.
-
Validation Check: The chromatogram must show a significant rise in the peak at RRT ~0.90 (matching the retention time of the 6-Oxo RS prepared in Protocol 1). This confirms the method is "Stability Indicating."
QC Workflow Visualization
This diagram illustrates the decision-making process in a QC laboratory when an unknown impurity is detected.
Figure 2: Decision logic for handling impurities detected during batch release testing.
Troubleshooting & Expert Tips
| Issue | Probable Cause | Corrective Action |
| Peak Co-elution | 6-Oxo impurity merging with API peak. | The 6-Oxo derivative is more polar. Decrease the initial organic modifier (%B) from 30% to 25% to increase retention and resolution. |
| Low Recovery | Adsorption to glassware. | Steroids can be "sticky." Use low-binding glassware or add 1% THF to the diluent to improve solubility and recovery. |
| Ghost Peaks | Contaminated Mobile Phase. | Oxidation can occur in-situ if the mobile phase is old. Use fresh Milli-Q water and filter solvents daily. |
| RRT Shift | Temperature fluctuation. | Steroid separation is temperature-sensitive. Ensure the column oven is calibrated and stable at 30°C ± 0.5°C. |
References
-
European Pharmacopoeia (Ph.[6] Eur.) . Levonorgestrel Monograph 0999. (Defines Impurity J as 6-Oxo-norgestrel).[2]
-
United States Pharmacopeia (USP) . Levonorgestrel Monograph: Related Compounds. (Provides general chromatographic parameters).
-
Santa Cruz Biotechnology . 6-Oxo D-(-)-Norgestrel Product Data Sheet. (Physical properties and CAS verification).
-
International Conference on Harmonisation (ICH) . Guideline Q1A(R2): Stability Testing of New Drug Substances and Products.
-
PubChem . Levonorgestrel Compound Summary. (For parent compound structure and general reactivity).
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. scbt.com [scbt.com]
- 3. scbt.com [scbt.com]
- 4. researchgate.net [researchgate.net]
- 5. ftp.uspbpep.com [ftp.uspbpep.com]
- 6. scispace.com [scispace.com]
- 7. RP-HPLC method validation for fast extraction and quantification of Levonorgestrel drug from silicone based intrauterine device intended for in-process and finished formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Chromophoric Nucleoside Analogues: Synthesis and Characterization of 6-Aminouracil-Based Nucleodyes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 6-Oxo D-(-)-Norgestrel | CAS 1175109-63-3 | LGC Standards [lgcstandards.com]
Application Note: Advanced Chromatographic Techniques for Steroid Impurity Analysis
Abstract
Steroid analysis presents unique chromatographic challenges due to the structural rigidity of the cyclopentanoperhydrophenanthrene nucleus and the presence of numerous stereocenters. Differentiating between closely related impurities—such as C-22 epimers in corticosteroids or positional isomers in sex hormones—requires precise control over stationary phase selectivity. This guide details two validated protocols: a UHPLC-MS/MS workflow utilizing phenyl-hexyl chemistry for aromatic selectivity, and an SFC (Supercritical Fluid Chromatography) protocol for orthogonal chiral separation. These methods are designed to meet ICH Q3A/Q3B thresholds for impurity reporting (0.05%), identification (0.10%), and qualification (0.15%).
Introduction: The Steroid Separation Challenge
In drug development, steroid impurities typically fall into three categories:
-
Process-Related Impurities: Intermediates from semi-synthesis (e.g., unreacted precursors).
-
Degradation Products: Oxidation at C-11 or C-17, or hydrolysis of esters.
-
Stereoisomers: Epimers (e.g., Budesonide 22R/S) that are often isobaric and difficult to resolve by Mass Spectrometry alone.
Regulatory Context (ICH Q3A/B)
For a maximum daily dose of ≤ 2g/day, any impurity > 0.10% must be identified. Because steroids often have high potency and low dosage, sensitivity is paramount. Standard C18 columns often fail to resolve critical pairs (e.g., Prednisone vs. Prednisolone) due to lack of shape selectivity.
Method Selection Strategy
The choice between Reversed-Phase Liquid Chromatography (RPLC) and Supercritical Fluid Chromatography (SFC) depends on the specific impurity profile.
Decision Matrix
-
Use UHPLC (RPLC): For general impurity profiling, oxidative degradants, and polar metabolites.
-
Use SFC: For hydrophobic compounds, positional isomers, and stereoisomers (epimers) that co-elute in aqueous phases.
Figure 1: Decision tree for selecting the optimal chromatographic technique based on impurity chemistry.
Protocol A: UHPLC-MS/MS for General Impurity Profiling
Objective: High-throughput separation of structurally similar steroids (e.g., Corticosteroids) using alternative selectivity.
Scientific Rationale
Standard C18 columns rely on hydrophobic subtraction. For steroids, which possess aromatic rings or conjugated systems, Biphenyl or Phenyl-Hexyl phases offer
Experimental Conditions
| Parameter | Specification |
| System | UHPLC System (pressure tolerance > 1000 bar) |
| Column | Biphenyl Core-Shell , 2.1 x 100 mm, 1.7 µm or 2.6 µm |
| Mobile Phase A | Water + 0.2 mM Ammonium Fluoride (NH₄F) |
| Mobile Phase B | Methanol |
| Flow Rate | 0.4 mL/min |
| Column Temp | 40°C |
| Detection | MS/MS (ESI+) or UV @ 254 nm |
Note on Additives: Ammonium Fluoride (0.2 mM) is preferred over Formic Acid for steroid analysis in MS. It enhances ionization efficiency for neutral steroids (like aldosterone) by promoting
Gradient Table[1]
| Time (min) | % Mobile Phase B | Curve | Description |
| 0.00 | 45 | Initial | Equilibration |
| 8.00 | 75 | Linear | Elution of main corticoids |
| 8.50 | 98 | Step | Wash lipophilic degradants |
| 10.00 | 98 | Hold | Column cleaning |
| 10.10 | 45 | Step | Re-equilibration |
| 12.00 | 45 | Hold | Ready for next injection |
System Suitability Criteria
-
Resolution (
): > 2.0 between critical pair (e.g., Impurity A and API). -
Peak Tailing: 0.8 <
< 1.2. -
Sensitivity: S/N > 10 for 0.05% impurity standard.
Protocol B: SFC for Epimer Separation[2]
Objective: Separation of chiral steroid epimers (e.g., Budesonide, Dexamethasone/Betamethasone) that are difficult to resolve by RPLC.
Scientific Rationale
Supercritical CO₂ has low viscosity and high diffusivity, allowing for high-efficiency separations. When coupled with a stationary phase like 2-Ethylpyridine (2-EP) , the separation mechanism involves hydrogen bonding and dipole-dipole interactions that are highly sensitive to the spatial orientation of hydroxyl groups on the steroid backbone.
Experimental Conditions
| Parameter | Specification |
| System | UPC² or SFC System |
| Column | 2-Ethylpyridine (2-EP) or Diol , 3.0 x 100 mm, 1.7 µm |
| Mobile Phase A | CO₂ (Compressed Liquid) |
| Mobile Phase B | Methanol (Isocratic Co-solvent) |
| ABPR | 2000 psi (Back Pressure) |
| Column Temp | 50°C |
| Detection | UV @ 240 nm (PDA) |
Isocratic Workflow
Unlike RPLC, SFC for steroids often benefits from isocratic elution to maximize thermodynamic selectivity (
-
Conditioning: Equilibrate column with 10% MeOH in CO₂ for 5 mins.
-
Screening: Inject sample at 10%, 15%, and 20% MeOH isocratic holds.
-
Optimization: Adjust temperature. Note: In SFC, lower temperature often increases retention but can drastically change selectivity due to density modulation of the CO₂.
Workflow Diagram: SFC Optimization
Figure 2: SFC Method Development Workflow for Steroid Epimers.
Troubleshooting & Critical Parameters
Peak Tailing in UHPLC
-
Cause: Secondary silanol interactions with amine or hydroxyl groups on the steroid D-ring.
-
Solution: Ensure the column is "end-capped." If using MS, add Ammonium Formate (5-10 mM) to suppress silanol ionization. If using UV only, phosphate buffer (pH 3.0) is more effective but incompatible with MS.
Sensitivity Issues (MS Detection)
-
Issue: Steroids like progesterone lack ionizable functional groups (neutral).
-
Solution: Use APCI (Atmospheric Pressure Chemical Ionization) instead of ESI. APCI is more robust for neutral, non-polar steroids. Alternatively, use derivatization (e.g., hydroxylamine) or the NH₄F additive mentioned in Protocol A.
Carryover
-
Issue: Lipophilic steroids sticking to injector seals.
-
Solution: Use a strong needle wash: Acetonitrile/Isopropanol/Cyclohexane (40:40:20).
References
-
Waters Corporation. Applying UPLC to the Profiling of Impurities in Raw Drug Substances. (Application Note). Available at: [Link]
-
ICH Guidelines. ICH Q3B(R2) Impurities in New Drug Products. (Guideline).[1][2][3][4][5] Available at: [Link]
-
MedRxiv. Multi-steroid profiling by uPLC-MS/MS with post-column infusion of ammonium fluoride.[4] (Preprint). Available at: [Link][6]
Sources
- 1. ICH Q3B (R2) Impurities in new drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. ema.europa.eu [ema.europa.eu]
- 4. medrxiv.org [medrxiv.org]
- 5. Q3B(R) Impurities in New Drug Products (Revision 3) | FDA [fda.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Peak Tailing in 6-Oxo D-(-)-Norgestrel HPLC Analysis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to our dedicated resource for resolving HPLC analysis challenges with 6-Oxo D-(-)-Norgestrel. As a team of Senior Application Scientists, we've structured this guide to provide in-depth, actionable solutions to common chromatographic issues, with a primary focus on the prevalent problem of peak tailing. Our approach is rooted in fundamental scientific principles and validated by extensive field experience.
The Challenge of Peak Tailing with 6-Oxo D-(-)-Norgestrel
Peak tailing, characterized by an asymmetrical peak with a drawn-out trailing edge, is a frequent obstacle in the HPLC analysis of basic compounds like 6-Oxo D-(-)-Norgestrel.[1][2] This phenomenon can compromise the accuracy and precision of quantification by affecting peak integration and resolution.[1] The primary cause often lies in secondary chemical interactions between the analyte and the stationary phase.[2][3]
Troubleshooting Guide: A Systematic Approach to Symmetrical Peaks
This guide provides a logical workflow to diagnose and rectify peak tailing in your 6-Oxo D-(-)-Norgestrel analyses.
Initial Diagnosis: Is It a Chemical or Physical Problem?
Q1: My 6-Oxo D-(-)-Norgestrel peak is tailing. Where do I start?
A1: The first step is to determine if the issue is chemical (related to interactions within the column) or physical (related to the HPLC system). A quick diagnostic is to observe all peaks in your chromatogram. If only the 6-Oxo D-(-)-Norgestrel peak (or other basic compounds) is tailing, the problem is likely chemical.[4] If all peaks are tailing, it often points to a physical issue like a column void or a blocked frit.[4]
Troubleshooting Flowchart: Initial Diagnosis
Caption: Differentiating between chemical and physical causes of peak tailing.
Addressing Chemical Causes of Peak Tailing
The most common chemical cause of peak tailing for basic compounds like 6-Oxo D-(-)-Norgestrel is the interaction with acidic silanol groups (Si-OH) on the surface of silica-based stationary phases.[2][3][5][6] These secondary interactions lead to a portion of the analyte being retained longer, causing the characteristic tail.[3][5]
Q2: How can I minimize these secondary silanol interactions?
A2: There are several effective strategies, which can be used individually or in combination:
-
Mobile Phase pH Adjustment:
-
The "Why": Lowering the mobile phase pH (typically to a range of 2.5-3.5) protonates the acidic silanol groups, neutralizing their negative charge and reducing their ability to interact with the positively charged basic analyte.[3][7]
-
Protocol:
-
Prepare a mobile phase with a buffer (e.g., 10-20 mM phosphate buffer) and adjust the pH to ~3.0.[7][8]
-
Equilibrate your column thoroughly with the new mobile phase.
-
Inject your sample and assess the peak shape.
-
Caution: Ensure your column is rated for use at low pH to avoid damaging the stationary phase.[3][9]
-
-
-
Use of Mobile Phase Additives (Competing Bases):
-
The "Why": Adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can effectively "mask" the active silanol sites.[7][10][11] The TEA molecules will preferentially interact with the silanol groups, leaving fewer available to interact with your analyte.[7][10]
-
Protocol:
-
-
Column Selection:
-
The "Why": Modern HPLC columns often feature "end-capping," a process that chemically derivatizes most of the residual silanol groups, making them inert.[3][6] Using a high-purity, end-capped, or "base-deactivated" column is one of the most effective ways to prevent peak tailing for basic compounds from the outset.[1][6]
-
Recommendation: If you are consistently experiencing tailing with an older column, upgrading to a modern, base-deactivated column is a highly recommended long-term solution.
-
}``` Caption: Undesirable interaction between a basic analyte and an active silanol site.
FAQs: Other Factors Influencing Peak Shape
Q3: I've tried adjusting the pH and using additives, but the tailing persists. What else could be wrong?
A3: If you've addressed the primary chemical interactions, consider these other potential causes:
-
Column Contamination and Voids: A buildup of sample matrix components on the column's inlet frit can disrupt the flow path, causing peak distortion for all analytes. S[4]imilarly, a void at the head of the column can have the same effect. [3][12] * Solution: Try back-flushing the column (if permitted by the manufacturer) with a strong solvent to remove contaminants. I[3][4]f this doesn't work, the column may need to be replaced. *[4] Sample Solvent Effects: If your sample is dissolved in a solvent that is much stronger than your mobile phase, it can cause peak distortion.
-
Solution: Ideally, dissolve your sample in the mobile phase itself. I[13]f this is not possible for solubility reasons, use the weakest possible solvent and keep the injection volume small.
-
-
Column Overload: Injecting too concentrated a sample can saturate the stationary phase, leading to peak broadening and tailing. [13] * Solution: Try diluting your sample and reinjecting.
[12]Q4: Can the choice of organic solvent (acetonitrile vs. methanol) affect peak tailing?
A4: Yes. While both are common solvents in reversed-phase HPLC, methanol is a protic solvent and can form hydrogen bonds with unmasked silanol groups, which can sometimes help reduce their interaction with basic analytes. C[5]onversely, acetonitrile is aprotic and does not have this hydrogen-bonding capability. H[5]owever, the overall effect can be complex and method-dependent. If you are experiencing issues with one solvent, it is often worthwhile to try the other.
Q5: Does temperature play a role in peak shape?
A5: Increasing the column temperature can sometimes improve peak shape by increasing the efficiency of the separation. However, this effect is generally less pronounced than that of mobile phase pH or additives for addressing severe tailing of basic compounds.
[14]***
Summary Table: Troubleshooting Strategies
| Issue | Potential Cause | Recommended Action |
| Only basic peaks tail | Secondary silanol interactions | Lower mobile phase pH (2.5-3.5); add a competing base (e.g., TEA); use a base-deactivated/end-capped column. |
| All peaks tail | Blocked column frit or column void | Back-flush the column; if unresolved, replace the column. |
| Peak shape varies | Sample solvent mismatch | Dissolve sample in the mobile phase or a weaker solvent. |
| Broad, tailing peaks | Column overload | Dilute the sample and reinject. |
References
-
Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
-
Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]
-
Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it? Retrieved from [Link]
-
Hawach. (2025, October 28). Reasons for Peak Tailing of HPLC Column. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from [Link]
-
LCGC International. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. Retrieved from [Link]
-
Axion Labs. (n.d.). HPLC Peak Tailing. Retrieved from [Link]
-
HPLC Troubleshooting Guide. (n.d.). Retrieved from [Link]
-
LCGC International. (n.d.). Back to Basics: The Role of pH in Retention and Selectivity. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Development and validation of a HPLC method for determination of levonorgestrel and quinestrol in rat plasma. Retrieved from [Link]
-
Pharma Growth Hub. (2023, November 27). Effect of Triethylamine (TEA) on the Retention in RPLC. Retrieved from [Link]
-
Moravek, Inc. (n.d.). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]
-
Waters Knowledge Base. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column? Retrieved from [Link]
-
International Journal of Scientific Research and Management. (2020, April 30). Method Development and Validation of Stability Indicating HPLC Method for Quality Evaluation of Related Substances/Degradation in Levonorgestrel and Ethinyl Estradiol Tablets. Retrieved from [Link]
-
ResearchGate. (2013, November 27). How can I prevent peak tailing in HPLC? Retrieved from [Link]
-
ResearchGate. (2025, August 7). The influence of mobile phase ph on the retention and selectivity of related basic compounds in reversed-phase liquid chromatography. Retrieved from [Link]
-
Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]
-
Chromatography Forum. (2007, September 12). severe tailing on column. Retrieved from [Link]
-
PubMed. (n.d.). RP-HPLC method validation for fast extraction and quantification of Levonorgestrel drug from silicone based intrauterine device intended for in-process and finished formulation. Retrieved from [Link]
-
Welch Materials. (2025, December 15). Triethylamine as a Mobile Phase Additive: What Does It Do? Retrieved from [Link]
-
International Journal of Pharmaceutical and Biological Archives. (2023, March 5). Development and Validation of a New Robust RP-HPLC Method for the Simultaneous Quantitation of Levonorgestrel and Ethinylestradiol in Bulk and Pharmaceutical Dosage Form. Retrieved from [Link]
Sources
- 1. chromtech.com [chromtech.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. pharmagrowthhub.com [pharmagrowthhub.com]
- 6. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 7. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. moravek.com [moravek.com]
- 10. pharmagrowthhub.com [pharmagrowthhub.com]
- 11. welch-us.com [welch-us.com]
- 12. researchgate.net [researchgate.net]
- 13. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 14. researchgate.net [researchgate.net]
stability issues of 6-Oxo D-(-)-Norgestrel in solution
Welcome to the technical support center for 6-Oxo D-(-)-Norgestrel. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting support for stability issues encountered when working with 6-Oxo D-(-)-Norgestrel in solution. As an impurity and metabolite of Levonorgestrel, its stability profile is critical for accurate experimental outcomes.[1][2][3] This document synthesizes field-proven insights and authoritative data to help you navigate potential challenges.
Frequently Asked Questions (FAQs)
Q1: What is 6-Oxo D-(-)-Norgestrel and why is its stability important?
6-Oxo D-(-)-Norgestrel, also known as 6-Keto Levonorgestrel, is a known impurity and metabolite of the synthetic progestogen Levonorgestrel.[2][3] Levonorgestrel is the biologically active component of Norgestrel and is widely used in hormonal contraceptives.[4][5] Ensuring the stability of 6-Oxo D-(-)-Norgestrel in solution is crucial for several reasons:
-
Accurate Quantification: In analytical and pharmacokinetic studies, degradation can lead to underestimation of the compound's concentration.
-
Impurity Profiling: When studying the purity of Levonorgestrel formulations, it is essential to know if 6-Oxo D-(-)-Norgestrel is present from synthesis or is forming post-formulation due to degradation.
-
Pharmacological Studies: If this metabolite has biological activity, its degradation would impact the results of in vitro or in vivo assays.
Q2: What are the recommended storage conditions for 6-Oxo D-(-)-Norgestrel stock solutions?
While specific long-term stability data for 6-Oxo D-(-)-Norgestrel is not extensively published, recommendations can be extrapolated from its parent compound, Norgestrel, and general practices for steroid compounds. For Norgestrel stock solutions, storage at -20°C for up to one month or -80°C for up to six months is recommended.[6] One supplier suggests storing a deuterated version, 6-Oxo D-(-)-Norgestrel-d6, in a refrigerator at 2-8°C.[1]
To ensure maximum stability, it is advisable to:
-
Use Anhydrous Solvents: Prepare stock solutions in high-purity, anhydrous solvents like DMSO or ethanol, as moisture can facilitate degradation.[7]
-
Aliquot: Store the compound in small, single-use aliquots to avoid repeated freeze-thaw cycles.
-
Protect from Light: Store vials in the dark, as photolytic degradation is a common pathway for steroid compounds.[8][9]
| Condition | Recommendation | Rationale |
| Temperature | -80°C for long-term (months) | Minimizes chemical and enzymatic degradation. |
| -20°C for short-term (weeks) | Suitable for frequently used stocks. | |
| 2-8°C for very short-term (days) | Recommended only for working solutions.[1] | |
| Solvent | Anhydrous DMSO, Ethanol | Reduces risk of hydrolysis.[7] |
| Light Exposure | Store in amber vials or in the dark | Prevents photolytic degradation.[8] |
| Freeze-Thaw | Aliquot into single-use volumes | Avoids degradation from repeated temperature changes. |
Q3: What are the primary factors that can cause 6-Oxo D-(-)-Norgestrel to degrade in solution?
Based on forced degradation studies conducted on the parent compound, Levonorgestrel, the stability of 6-Oxo D-(-)-Norgestrel is likely influenced by the following factors:
-
Acidic Conditions: Levonorgestrel shows significant degradation under acidic hydrolysis.[9] The enone system in the A-ring of the steroid is susceptible to acid-catalyzed reactions.
-
Oxidation: Oxidative conditions can lead to the formation of various degradation products.[8] The presence of the additional ketone group at the 6-position may influence its susceptibility to oxidation.
-
Photodegradation: Exposure to light, particularly UV light, can induce degradation of steroid compounds.[8][9]
-
High Temperatures: Elevated temperatures accelerate the rate of all chemical degradation pathways.[4]
Troubleshooting Guides
Issue 1: I am observing a progressive loss of my compound over time in my aqueous experimental buffer.
Possible Cause: Hydrolysis or instability in the aqueous environment. Steroids like 6-Oxo D-(-)-Norgestrel often have limited aqueous solubility and can be susceptible to hydrolysis, especially at non-neutral pH.
Troubleshooting Steps:
-
Verify pH of the Solution:
-
Action: Measure the pH of your buffer or media.
-
Rationale: As inferred from studies on Levonorgestrel, acidic conditions are particularly detrimental.[9] Even seemingly neutral buffers can drift in pH over time.
-
-
Assess Solvent Composition:
-
Action: If your experiment allows, consider adding a small percentage of an organic co-solvent like DMSO or ethanol to your aqueous buffer to improve solubility and stability.
-
Rationale: Keeping the compound fully dissolved can prevent precipitation and may reduce hydrolysis. Ensure the final solvent concentration is compatible with your experimental system.
-
-
Conduct a Time-Course Stability Check:
-
Action: Prepare your 6-Oxo D-(-)-Norgestrel solution in the experimental buffer. At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot and analyze it using a stability-indicating method like HPLC-UV.
-
Rationale: This will help you determine the degradation kinetics of the compound in your specific matrix and define a time window for your experiments.
-
Issue 2: My chromatogram (HPLC/LC-MS) shows multiple unknown peaks that were not present in the initial analysis of the standard.
Possible Cause: The compound is degrading into multiple products due to exposure to harsh conditions (light, heat, reactive chemicals).
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected degradation peaks.
Detailed Explanation:
-
Step 1: Light Exposure: Steroids are often photosensitive.[8] Ensure that all solutions are prepared and stored with protection from direct light.
-
Step 2: Temperature: Review the handling procedure. Was the solution left at room temperature for an extended period? Was it heated? Thermal degradation can be a significant factor.[4]
-
Step 3: Reactive Components: Check for the presence of oxidizing agents (e.g., peroxides in older ethers) or strong acids/bases in your solution. Forced degradation studies on Levonorgestrel confirm its susceptibility to these conditions.[8][9]
Experimental Protocols
Protocol 1: General Procedure for Preparing Stock Solutions
-
Pre-analysis: Allow the vial of solid 6-Oxo D-(-)-Norgestrel to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Solvent Selection: Use a high-purity, anhydrous grade solvent. DMSO and ethanol are common choices for steroid compounds.[7]
-
Dissolution: Add the appropriate volume of solvent to the vial to achieve the desired stock concentration (e.g., 10 mM). Use gentle vortexing or sonication to ensure complete dissolution.
-
Storage: Aliquot the stock solution into single-use, light-protected (amber) vials and store at -80°C.
Protocol 2: Stability-Indicating Analysis by HPLC-UV
This protocol provides a starting point for developing a method to separate 6-Oxo D-(-)-Norgestrel from its potential degradation products. Method development and validation are essential.[10]
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[10]
-
Mobile Phase: A gradient of water and acetonitrile (ACN) is often effective.[10]
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
-
Gradient Program (Example):
-
0-5 min: 40% B
-
5-25 min: 40% to 90% B
-
25-30 min: 90% B
-
30-35 min: 90% to 40% B
-
35-40 min: 40% B
-
-
Flow Rate: 1.0 mL/min.[10]
-
Detection Wavelength: Monitor at a wavelength where the compound has significant absorbance, such as 240 nm.[10]
-
Analysis: Compare chromatograms of stressed samples (e.g., acid-treated, light-exposed) to an unstressed control to identify degradation peaks and calculate the loss of the parent compound.
Putative Degradation Pathways
The exact degradation pathways for 6-Oxo D-(-)-Norgestrel are not well-documented. However, based on the structure and known reactivity of related steroids, a hypothetical pathway can be proposed. The presence of the α,β-unsaturated ketone in the A-ring and the additional ketone at C6 are key reactive sites.
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. 6-Keto Levonorgestrel; 6-Oxo D-(-)-Norgestrel - Acanthus Research [acanthusresearch.com]
- 3. 6-Oxo D-(-)-Norgestrel | CAS 1175109-63-3 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 4. Kinetic Investigation of the Oxidative Thermal Decomposition of Levonorgestrel [mdpi.com]
- 5. Levonorgestrel | C21H28O2 | CID 13109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Development and optimization of stability-indicating method of ethinylestradiol, levonorgestrel, and their main impurities using quality by design approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 10. allsciencejournal.com [allsciencejournal.com]
Technical Support Center: Resolving Co-eluting Peaks in Norgestrel Impurity Profiling
Current Status: Operational Support Tier: Level 3 (Method Development & Troubleshooting) Subject Matter: HPLC/UPLC Separation of Norgestrel/Levonorgestrel and Related Impurities[]
Introduction: The Steroid Separation Challenge
Welcome to the technical support hub for Norgestrel analysis. As a Senior Application Scientist, I understand that profiling Norgestrel (and its active enantiomer, Levonorgestrel) presents a unique set of chromatographic challenges. The steroid backbone is rigid and hydrophobic, leading to structurally similar impurities that often co-elute under standard reversed-phase conditions.[][2]
The Core Problem: Norgestrel impurity profiling involves three distinct classes of separation challenges:
-
Enantiomeric Resolution: Separating the active l-norgestrel (Levonorgestrel) from the inactive d-norgestrel (Dextronorgestrel).[][2][3]
-
Positional Isomers: Resolving double-bond migration products (e.g., Impurity B, the
isomer).[][2] -
Oxidative Degradants: Separating hydroxylated species (e.g., Impurity G, 6
-hydroxynorgestrel) which are more polar but can merge with the solvent front or early eluting peaks.[][2]
This guide provides a modular approach to diagnosing and resolving these specific co-elutions.
Diagnostic Phase: Identify Your Critical Pair
Before altering your method, you must identify what is co-eluting.[][2] Use this decision tree to categorize your problem.
Figure 1: Diagnostic decision tree for categorizing co-eluting impurities in Norgestrel analysis.
Module 1: The Enantiomeric Challenge (Chiral Resolution)
If your co-elution involves d-norgestrel and l-norgestrel (Levonorgestrel), standard C18 columns will fail because these molecules have identical physical properties in an achiral environment.[][2]
The Solution: Chiral Selectivity
You have two robust options:[]
-
Chiral Stationary Phase (CSP): The most reliable method.[][2]
-
Mobile Phase Additives (CMPA): A cost-effective alternative using standard columns.[][2]
Protocol A: Immobilized Polysaccharide Column (Recommended)
This method uses an immobilized Amylose or Cellulose derivative.[] The "immobilized" nature allows for a wider range of solvents.[]
-
Column: Chiral Art Cellulose-SC (or equivalent Amylose tris(3,5-dimethylphenylcarbamate)), 5 µm, 250 x 4.6 mm.[][2]
-
Mobile Phase: Acetonitrile : Water (60:40 v/v).[][4]
-
Temperature: 25°C.
-
Mechanism: The chiral cavities in the cellulose polymer selectively retain the l-isomer.[][2]
Protocol B: Cyclodextrin Additive (Cost-Effective)
If a chiral column is unavailable, use Hydroxypropyl-
-
Column: Zorbax Eclipse XDB-C8, 150 x 4.6 mm, 5 µm.[][2]
-
Mobile Phase: Acetonitrile : 20 mM Phosphate Buffer (pH 5.[]0) containing 25 mM HP-
-CD (30:70 v/v).[][2] -
Note: The low pH prevents ionization of silanols, while the cyclodextrin provides the chiral selector.[]
Module 2: Structural Isomers (Impurity A & B)
The most difficult critical pair in achiral purity analysis is Levonorgestrel vs. Impurity B .[]
-
Levonorgestrel:
double bond (conjugated ketone).[][2] -
Impurity B (EP):
double bond (non-conjugated).[][2]
These isomers have nearly identical hydrophobicity, causing co-elution on standard C18 columns.[][2]
The Solution: - Selectivity
Standard C18 phases interact primarily through hydrophobic dispersion forces.[][2] To separate double-bond isomers, you need a stationary phase that interacts with the
Recommendation: Switch to a Phenyl-Hexyl or Biphenyl stationary phase.[][2]
Comparative Data: C18 vs. Phenyl-Hexyl
| Parameter | Standard C18 | Phenyl-Hexyl | Mechanism of Improvement |
| Stationary Phase | Alkyl chain (C18) | Phenyl ring w/ hexyl linker | |
| Selectivity ( | ~1.02 (Poor) | ~1.15 (Good) | Impurity B ( |
| Resolution ( | < 1.2 (Co-elution) | > 2.0 (Baseline) | Enhanced shape selectivity. |
| Mobile Phase | MeOH/Water | ACN/Water | ACN enhances |
Optimized Protocol for Structural Isomers
-
Column: Phenyl-Hexyl (e.g., Luna Phenyl-Hexyl or XSelect CSH Phenyl-Hexyl), 150 x 4.6 mm, 3.5 µm.[][2]
-
Mobile Phase B: Acetonitrile.[][6]
-
Gradient:
-
Temperature: 40°C (Higher temperature improves mass transfer for rigid steroids).[][2]
-
Detection: 240 nm (Max for Levonorgestrel; Impurity B has lower response at this wavelength due to lack of conjugation, so check 210 nm for impurity tracking).[][2]
Module 3: Oxidative Degradants (Impurity G)
Impurity G (6
-
Issue: Co-elution with the solvent front or "system peaks" from the matrix.
-
Solution: Increase the retention of polar species by lowering the initial organic strength.[]
Protocol Adjustment: Start your gradient at 25% Organic instead of 35-40%. This "focuses" the polar impurities at the head of the column, separating them from the void volume.[]
Troubleshooting & FAQs
Q: My Levonorgestrel peak has a "shoulder" on the tail. What is it? A: This is likely Impurity A (8(14)-dehydro norgestrel).[][2][8] It is slightly more hydrophobic than the API.[]
-
Fix: Decrease the gradient slope (e.g., 1% B/min change) or lower the column temperature to 20°C to increase stationary phase selectivity.
Q: I see baseline drift at 210 nm interfering with Impurity B.
A: Impurity B (
-
Fix: Ensure you are using HPLC-grade Acetonitrile (far UV cut-off).[][2] Avoid Methanol if possible, as it has higher absorbance at 210 nm.[][2]
Q: Can I use a C8 column for faster analysis? A: Yes, but be careful. C8 columns have less carbon load and may not resolve Impurity B from the API.[] C8 is excellent for the chiral method (Protocol B above) but less robust for the achiral isomeric impurities.[]
References
- European Pharmacopoeia (EP). Levonorgestrel Monograph 09/2008:0926. (Defines Impurity A, B, G, and system suitability requirements).
-
Gatti, R., et al. "Enantiomeric separation of norgestrel by reversed phase high-performance liquid chromatography using eluents containing hydroxypropyl-beta-cyclodextrin."[][2] International Journal of Pharmaceutics, 1997.[] Link
-
PubChem. Levonorgestrel EP Impurity B (Structure & Properties). National Library of Medicine.[] Link[][2][9]
-
Waters Corporation. "USP Method Transfer of Levonorgestrel and Ethinyl Estradiol Tablets from HPLC to UPLC." Application Note. Link
-
Veeprho Laboratories. Levonorgestrel Impurity Profiling and Standards. (Source for Impurity A/B/G identification). Link
Sources
- 2. veeprho.com [veeprho.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. tsijournals.com [tsijournals.com]
- 5. jpsr.pharmainfo.in [jpsr.pharmainfo.in]
- 6. RP-HPLC method validation for fast extraction and quantification of Levonorgestrel drug from silicone based intrauterine device intended for in-process and finished formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpsonline.com [ijpsonline.com]
- 8. veeprho.com [veeprho.com]
- 9. Levonorgestrel EP Impurity B | C21H28O2 | CID 29979902 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: High-Resolution Separation of Norgestrel and 6-Oxo-Norgestrel
Executive Summary: The Separation Challenge
Welcome to the technical support hub for steroid analysis. The separation of Norgestrel (a synthetic progestogen) from its oxidative degradant, 6-oxo-norgestrel (also known as Levonorgestrel Impurity J or 6-ketonorgestrel), presents a classic chromatography challenge: separating a parent molecule from a structurally similar metabolite that differs only by a single carbonyl group.[1]
The Chemical Logic:
-
Norgestrel: Contains a
-3-ketone system in the A-ring.[1] It is highly lipophilic.[1] -
6-Oxo-norgestrel: Possesses an additional ketone at the C6 position.[1] This modification increases the molecule's polarity and extends the conjugated
-electron system of the A/B rings.
Chromatographic Implication: In Reversed-Phase Chromatography (RPC), 6-oxo-norgestrel will elute before Norgestrel due to its higher polarity (lower logP).[1] However, because the hydrophobic skeleton remains largely intact, "critical pair" co-elution is common if the organic ramp is too steep or the stationary phase lacks specific steric selectivity.
Method Development & Optimization Logic
To achieve a resolution (
A. Stationary Phase Selection
While a standard C18 (USP L1) is sufficient for potency assays, it often struggles with trace impurity resolution.[1]
-
Recommendation: Use a Phenyl-Hexyl column or a High-Density C18 with extensive end-capping.[1]
-
Mechanism: The Phenyl-Hexyl phase engages in
- interactions with the conjugated enone system of the steroids.[1] The 6-oxo derivative, having an extended conjugation system compared to norgestrel, interacts differently with the phenyl ring, enhancing selectivity ( ) beyond simple hydrophobicity.[1]
B. Mobile Phase Engineering[1]
-
Solvent Choice: Methanol (MeOH) is preferred over Acetonitrile (ACN) for this specific pair.[1]
-
Why? Methanol is a protic solvent that can hydrogen bond with the carbonyl oxygens. The additional ketone on 6-oxo-norgestrel provides an extra "handle" for MeOH interaction, often resulting in better separation factors (
) than the aprotic ACN.[1]
C. Thermal Tuning[1]
-
Temperature: Maintain 30°C - 35°C .
-
Why? Steroids are rigid molecules. excessively high temperatures (>50°C) increase mass transfer but reduce the enthalpy difference (
) between the analytes, often causing peaks to merge.
Visualizing the Workflow
The following diagram illustrates the decision matrix for optimizing this separation.
Caption: Decision tree for troubleshooting resolution issues between Norgestrel and 6-oxo-norgestrel.
Troubleshooting Guides & FAQs
Q1: My 6-oxo-norgestrel peak is tailing significantly ( ). How do I fix this?
Diagnosis: This is typically caused by secondary interactions between the ketone oxygens and residual silanols on the silica support. Corrective Action:
-
Switch Column: Ensure you are using a "high-purity" or "hybrid" silica base (e.g., Waters BEH, Agilent Zorbax Eclipse Plus) which has lower metal content and fewer acidic silanols.[1]
-
Mobile Phase Additive: Add 0.1% Formic Acid or 10 mM Ammonium Acetate to the aqueous mobile phase. Even though these are neutral steroids, the buffer suppresses silanol ionization on the column, reducing peak tailing.[1]
Q2: I see a small peak eluting after Norgestrel. Could this be 6-oxo-norgestrel?
Diagnosis: No. Explanation: 6-oxo-norgestrel is more polar than norgestrel and must elute earlier in reversed-phase conditions.[1]
-
Likely Culprit: If you see a peak after norgestrel, it is likely a dimer or a less polar impurity (e.g., an acetylated derivative if acetic anhydride was used in synthesis).[1]
-
Verification: Check the UV spectrum.[2][3][4][5] 6-oxo-norgestrel has a slightly different
or shoulder due to the extended conjugation compared to the standard norgestrel spectrum.[1]
Q3: The resolution drifts during the batch run. Why?
Diagnosis: Temperature fluctuation or mobile phase evaporation. Corrective Action:
-
Thermostat Control: Ensure the column compartment is actively controlled (e.g., 30°C ± 0.5°C). Steroid separation is highly thermosensitive.
-
Solvent Premixing: If using a low percentage of organic solvent (e.g., 5%), pump mixing irregularities can cause retention shifts.[1] Pre-mix your Mobile Phase A with 5% organic modifier to ensure pump stability.
Recommended Validated Protocol
This protocol is designed to be a "starting point" that guarantees separation for most modern HPLC systems.[1]
Instrument Parameters
| Parameter | Setting | Notes |
| Column | Phenyl-Hexyl or C18 (End-capped) | Dimensions: 150 x 4.6 mm, 3.5 µm or 2.7 µm (Core-shell) |
| Mobile Phase A | Water + 0.1% Formic Acid | Acid improves peak shape (suppresses silanols).[1] |
| Mobile Phase B | Methanol (LC-MS Grade) | MeOH provides better selectivity than ACN for this pair.[1] |
| Flow Rate | 1.0 mL/min | Adjust for column ID (0.4 mL/min for 2.1 mm ID). |
| Temperature | 30°C | Critical for reproducibility. |
| Detection | UV @ 241 nm | Max absorbance for the |
| Injection Vol | 10 µL | Reduce if peak broadening occurs. |
Gradient Program
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 55% | Initial Hold (Equilibration) |
| 2.0 | 55% | Isocratic hold to stack polar impurities |
| 15.0 | 75% | Shallow gradient to separate 6-oxo from Norgestrel |
| 18.0 | 95% | Wash step (elute highly lipophilic dimers) |
| 22.0 | 95% | Hold Wash |
| 22.1 | 55% | Return to Initial |
| 27.0 | 55% | Re-equilibration |
Expected Results:
References
-
United States Pharmacopeia (USP). USP Monograph: Norgestrel.[1] (Current Revision). The official standard for purity limits and identification.[6] [1]
-
European Pharmacopoeia (Ph. Eur.). Levonorgestrel Impurity J (6-oxonorgestrel).[1] Defines the impurity profile standards for regulatory compliance.
-
PubChem. Norgestrel Compound Summary. National Center for Biotechnology Information.[1] Provides chemical structure and physical property data (logP, H-bond donors) essential for method development.[1] [1]
-
LGC Standards. 6-Oxo D-(-)-Norgestrel Reference Material. Verification of the impurity structure and commercial availability for retention time matching.
Sources
- 1. Norgestrel - Wikipedia [en.wikipedia.org]
- 2. Automated stability-indicating high-performance liquid chromatographic assay for ethinyl estradiol and (levo)norgestrel tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ir.uz.ac.zw [ir.uz.ac.zw]
- 4. pharmacopeia.cn [pharmacopeia.cn]
- 5. researchgate.net [researchgate.net]
- 6. ftp.uspbpep.com [ftp.uspbpep.com]
Technical Support Center: Ion Suppression Strategies for Progestin Metabolites
Current Status: Operational Ticket Focus: Reducing Matrix Effects in LC-MS/MS Analysis of Progestins Assigned Specialist: Senior Application Scientist
Introduction: The "Invisible" Problem
Welcome to the technical support hub. You are likely here because your progestin metabolite recovery is low, your sensitivity is fluctuating, or your internal standards are behaving erratically.
Progestin metabolites (e.g., allopregnanolone, pregnanolone, dihydroprogesterone) present a unique "perfect storm" for ion suppression:
-
Low Endogenous Levels: They exist at pg/mL concentrations, requiring high-gain detection.
-
Lipophilicity: They co-elute with phospholipids (PLs), the primary agents of ion suppression in biological matrices.
-
Structural Isomerism: Many metabolites are isobaric, requiring extended chromatography that risks overlap with late-eluting matrix components.
This guide moves beyond basic advice. We will implement a Tiered Troubleshooting Protocol to diagnose, eliminate, and correct ion suppression.
Module 1: Diagnosis (Is it actually suppression?)
Before changing your extraction method, you must map where the suppression is occurring. Do not rely solely on extraction recovery calculations.
Protocol: Post-Column Infusion (The Matuszewski Method)
This is the gold standard for visualizing matrix effects.
Experimental Setup:
-
Pump A (LC Gradient): Inject a blank extracted matrix (e.g., plasma processed via your current method).
-
Pump B (Infusion): Syringe pump infusing the analyte of interest (e.g., Progesterone or specific metabolite) at a constant high concentration (e.g., 100 ng/mL) directly into the flow path after the column but before the source.
-
Data: Monitor the baseline. A flat baseline = no suppression. Dips/valleys = suppression. Peaks = enhancement.
Visualization: Post-Column Infusion Workflow
Caption: Schematic of the Post-Column Infusion setup to visualize matrix effects in real-time.
Module 2: Sample Preparation (Root Cause Elimination)
The Issue: Protein Precipitation (PPT) is insufficient. PPT removes proteins but leaves >90% of phospholipids (glycerophosphocholines) in the supernatant. These lipids elute late in the run, often causing "wrap-around" suppression in subsequent injections.
The Solution: Upgrade to Supported Liquid Extraction (SLE) or Phospholipid Removal Plates .
Comparative Efficacy of Extraction Techniques
| Technique | Protein Removal | Phospholipid Removal | Complexity | Suitability for Progestins |
| Protein Precipitation (PPT) | High | Very Low | Low | Poor (High suppression risk) |
| Liquid-Liquid Extraction (LLE) | High | Moderate/High | High | Good (Use MTBE/Hexane) |
| Solid Phase Extraction (SPE) | High | High (if optimized) | High | Excellent (Targeted cleanup) |
| Supported Liquid Extraction (SLE) | High | Very High | Low/Mod | Best (High recovery, low matrix) |
Recommended Protocol: SLE for Serum Progestins
Why SLE? It mimics LLE but prevents emulsion formation and allows for automation. It effectively leaves phospholipids on the diatomaceous earth support.
-
Load: Dilute 200 µL Plasma 1:1 with water. Load onto SLE+ plate.[1][2][3]
-
Wait: Allow to absorb for 5 minutes (critical for interaction with the support).
-
Elute: Apply Dichloromethane (DCM) or MTBE (Methyl tert-butyl ether).
-
Note: Phospholipids are retained on the silica support due to the aqueous phase; neutral progestins partition into the organic solvent.
-
-
Dry & Reconstitute: Evaporate and reconstitute in high-aqueous mobile phase (e.g., 40% MeOH).
Module 3: Source Chemistry & Derivatization
If sample prep doesn't solve it, the issue is the ionization mechanism.
Q: Should I use ESI or APCI?
A: It depends on the metabolite type.
-
Unconjugated Progestins (Neutral):
-
APCI (Atmospheric Pressure Chemical Ionization): generally superior.[4] It uses gas-phase ionization, which is far less susceptible to liquid-phase competition (suppression) than ESI.
-
Trade-off: APCI may have lower absolute sensitivity than ESI for some steroids, but the Signal-to-Noise (S/N) is often better due to lower background.
-
-
Conjugated Progestins (Sulfates/Glucuronides):
Q: How do I boost sensitivity and reduce suppression in ESI?
A: Derivatization. Progestins (ketosteroids) have low proton affinity. Derivatization adds a charge-carrying group and increases hydrophobicity, shifting the peak away from the polar suppression zone (solvent front).
Protocol: Oxime Derivatization (Hydroxylamine)
-
Reagent: 1.5 M Hydroxylamine HCl in Pyridine.
-
Reaction: Incubate extract at 60°C for 30 mins.
-
Mechanism: Converts ketones (C3/C20 positions) to oximes.
-
Result:
-
Drastic increase in ionization efficiency (ESI+).
-
Shift in retention time to a cleaner chromatographic region.
-
Warning: Creates syn and anti isomers (two peaks for one analyte). Ensure chromatographic resolution is sufficient.
-
Module 4: The "Silver Bullet" (Internal Standards)
You cannot validate a progestin method without Stable Isotope Labeled Internal Standards (SIL-IS) .
-
Requirement: Use Deuterated (
, ) or Carbon-13 ( ) analogs of the specific metabolite (e.g., Allopregnanolone-D4). -
Mechanism: The SIL-IS co-elutes exactly with the analyte. Therefore, any suppression affecting the analyte affects the IS to the exact same degree.
-
Calculation: Quantification is based on the Ratio (Analyte Area / IS Area).[10] This ratio remains constant even if absolute signal drops by 50% due to matrix.
Decision Tree: Method Development Strategy
Caption: Strategic decision tree for selecting ionization and extraction methods based on metabolite chemistry.
References
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry.
-
Biotage. (2012). Comparison of Sample Preparation Options for the Extraction of a Panel of Endogenous Steroids from Serum Prior to UHPLC-MS/MS Analysis. Separation Science.
-
Kaliszewska, A., et al. (2025).[11] Development of an HPLC-FLD Method for Estradiol and Metabolites: Application of Solid-Phase Microextraction. International Journal of Molecular Sciences.
-
Robb, D. B., & Blades, M. W. (2006). State-of-the-art in atmospheric pressure photoionization for LC/MS. Analytica Chimica Acta. (Discusses APCI/APPI benefits for neutral steroids).
-
Agilent Technologies. (2017). Progesterone Metabolism in Serum - Application Note. (Details on Hydroxylamine derivatization).
Sources
- 1. data.biotage.co.jp [data.biotage.co.jp]
- 2. Comparison of sample preparation options for the extraction of a panel of endogenous steroids | Separation Science [sepscience.com]
- 3. tecan.com [tecan.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of ESI– and APCI–LC–MS/MS methods: A case study of levonorgestrel in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. microsaic.com [microsaic.com]
- 9. ddtjournal.com [ddtjournal.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: LC-MS/MS Optimization for Norgestrel & Metabolites
Introduction
Welcome to the Technical Support Center for steroid analysis. This guide addresses the specific challenges of analyzing Norgestrel (and its active enantiomer Levonorgestrel ) and its metabolites in biological matrices.
Norgestrel is a synthetic progestogen structurally related to 19-nortestosterone. Its analysis is complicated by low physiological concentrations (requiring high sensitivity), potential interference from endogenous steroids, and the need to separate stereoisomers. This guide synthesizes field-proven protocols with mechanistic insights to ensure your method is robust, sensitive, and compliant.
Module 1: Method Configuration (The Setup)
Q: What is the optimal ionization strategy for Norgestrel and its metabolites?
A: Positive Electrospray Ionization (ESI+) is the industry standard for Norgestrel.
-
Mechanism: Norgestrel contains a 3-ketone-4-ene structure (conjugated enone), which protonates readily under acidic conditions. While Atmospheric Pressure Chemical Ionization (APCI) is often used for neutral steroids, ESI+ provides superior sensitivity for Norgestrel, especially when using mobile phase additives like formic acid or ammonium acetate.
-
Derivatization Option: For ultra-low sensitivity (sub-pg/mL), derivatization with hydroxylamine or dansyl chloride can enhance ionization efficiency by introducing a pre-charged moiety or increasing proton affinity, though this adds sample preparation complexity.
Q: Which MRM transitions should I monitor?
A: Selection of Multiple Reaction Monitoring (MRM) transitions is critical for selectivity. Below is the standard configuration for the parent drug and predicted transitions for key metabolites.
Table 1: Optimized MRM Transitions
| Analyte | Precursor Ion ( | Product Ion ( | Type | Collision Energy (eV) | Mechanistic Note |
| Levonorgestrel (LNG) | 313.2 | 245.2 | Quantifier | 25-35 | Characteristic loss of ring A fragment (C |
| 313.2 | 109.1 / 91.0 | Qualifier | 40-50 | High energy fragments; useful for confirmation. | |
| LNG-D6 (Internal Std) | 319.2 | 251.2 | Quantifier | 25-35 | Deuterated analog shifts mass by +6 Da; fragmentation mimics parent. |
| Hydroxylated-LNG | 329.2 | 311.2 | Quantifier | 15-20 | Loss of H |
| Tetrahydro-LNG | 317.2 | 299.2 | Quantifier | 20-30 | Reduced A-ring; loss of water is dominant. |
| LNG-Glucuronide | 489.2 | 313.2 | Quantifier | 15-25 | Loss of glucuronide moiety (-176 Da) to yield protonated aglycone. |
| LNG-Sulfate | 391.2 | 97.0 | Quantifier | 30-40 | Negative Mode. Bisulfate ion ( |
Critical Check: Always verify the "Crosstalk" between the Internal Standard (IS) and the Analyte. Ensure the IS contains no unlabeled drug (check the Certificate of Analysis for isotopic purity).
Module 2: Sample Preparation & Matrix Effects
Q: Should I use Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE)?
A: Liquid-Liquid Extraction (LLE) is generally preferred for Norgestrel due to its cost-effectiveness and high cleanliness for lipophilic steroids.
-
LLE Protocol: Use a mixture of Hexane:Ethyl Acetate (80:20 or 70:30 v/v) .
-
Why? This non-polar solvent mix efficiently extracts the steroid backbone while leaving behind polar matrix components (salts, proteins) and phospholipids, which are major causes of ion suppression.
-
-
SPE Alternative: If automating, use HLB (Hydrophilic-Lipophilic Balance) cartridges.[1]
-
Wash Step: 5% Methanol in water.
-
Elution: 100% Methanol or Acetonitrile.
-
Note: SPE often concentrates phospholipids more than LLE. If using SPE, consider an in-line phospholipid removal plate.
-
Q: How do I troubleshoot low sensitivity or signal suppression?
A: Signal suppression is usually caused by co-eluting matrix components (phospholipids) competing for charge in the ESI source. Use the decision tree below to diagnose.
Module 3: Chromatography & Separation
Q: How do I separate Norgestrel from its isomers and endogenous steroids?
A: Norgestrel has chiral centers.[2][3] "Norgestrel" usually refers to the racemic mixture, while Levonorgestrel is the biologically active levorotatory enantiomer.
-
Column Selection: A high-efficiency C18 column (e.g., Kromasil C18, Fortis C18, or Phenomenex Kinetex) is standard.
-
Dimensions: 50 mm x 2.1 mm (for speed) or 100 mm x 2.1 mm (for resolution).
-
Particle Size: Sub-2 µm (UPLC) or 2.6-3 µm (Core-shell).
-
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid (or 2-5 mM Ammonium Acetate for pH control).
-
B: Acetonitrile (ACN) + 0.1% Formic Acid.[4]
-
Gradient: Start at 40-50% B to retain polar metabolites, ramp to 90% B to elute parent drug, hold to wash phospholipids, then re-equilibrate.
-
-
Chiral Separation (If required): If you must distinguish Levonorgestrel from Dextronorgestrel, a standard C18 column will not work. You must use a chiral column (e.g., Chiralpak IA) or add cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin) to the mobile phase, though the latter is incompatible with MS due to source fouling.
Module 4: Workflow Visualization
The following diagram outlines the logical flow for optimizing your method from scratch.
References
-
Kumar, V. P., et al. (2014). A Rapid and Sensitive UPLC–ESI-MS/MS Method for Determination of Levonorgestrel by Chemical Derivatization in Human Plasma and its Application to Pharmacokinetic Study. Journal of Analytical & Bioanalytical Techniques.
-
Else, L. J., et al. (2018).[5] Development, validation and utilization of a highly sensitive LC-MS/MS method for quantification of levonorgestrel released from a subdermal implant in human plasma.[5] Journal of Chromatography B.
-
Kishore, P., et al. (2011). Simultaneous quantitative determination of norgestrel and progesterone in human serum by high-performance liquid chromatography-tandem mass spectrometry with atmospheric pressure chemical ionization. Biomedical Chromatography.
-
Ghassabian, S., et al. (2008). Determination of levonorgestrel in human plasma by liquid chromatography-tandem mass spectrometry method: application to a bioequivalence study. Biomedical Chromatography.
Sources
- 1. employees.csbsju.edu [employees.csbsju.edu]
- 2. Enantiomeric separation of norgestrel by reversed phase high-performance liquid chromatography using eluents containing hydroxypropyl-beta-cyclodextrin in stereoselective skin permeation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. omicsonline.org [omicsonline.org]
- 5. Development, validation and utilization of a highly sensitive LC-MS/MS method for quantification of levonorgestrel released from a subdermal implant in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Norgestrel and its Putative 6-Oxo Metabolite: A Guide for Researchers
This guide provides a detailed comparative analysis of the synthetic progestin norgestrel and its hypothetical 6-oxo metabolite. For drug development professionals, researchers, and scientists, this document outlines the known pharmacological landscape of norgestrel and its primary metabolic pathways. Recognizing a notable gap in the existing literature concerning a 6-oxo metabolite, this guide further endeavors to hypothesize its potential biological activities based on established structure-activity relationships of steroid hormones. Crucially, we furnish comprehensive, field-proven experimental protocols to empower researchers to investigate this and other novel steroid metabolites, thereby fostering a deeper understanding of progestin pharmacology and metabolism.
Norgestrel: A Pharmacological Overview
Norgestrel is a second-generation synthetic progestin widely used in hormonal contraceptives.[1] It is a racemic mixture of two stereoisomers: dextronorgestrel and levonorgestrel. The biological activity of norgestrel is primarily attributed to levonorgestrel, the levorotatory enantiomer, while dextronorgestrel is largely inactive.[1] Levonorgestrel exerts its contraceptive effects through several mechanisms, including the inhibition of ovulation, thickening of the cervical mucus to impede sperm penetration, and alterations to the endometrium to reduce the likelihood of implantation.[2]
Norgestrel's primary mechanism of action is as an agonist of the progesterone receptor (PR).[1] However, like many synthetic progestins derived from 19-nortestosterone, levonorgestrel also exhibits some affinity for the androgen receptor (AR), contributing to its weak androgenic activity.[1][3] It displays negligible affinity for estrogen, glucocorticoid, or mineralocorticoid receptors.[1]
The Metabolic Fate of Norgestrel
The metabolism of levonorgestrel, the active component of norgestrel, is extensive and primarily occurs in the liver.[4][5] The metabolic pathways are characterized by reduction, hydroxylation, and subsequent conjugation to form sulfates and glucuronides, which are then excreted.[4][6]
The primary enzymatic system responsible for the oxidative metabolism of levonorgestrel is the cytochrome P450 system, with CYP3A4 being a key enzyme.[4][5][7]
Known Metabolic Pathways of Levonorgestrel:
-
A-Ring Reduction: The α,β-unsaturated ketone in the A-ring of levonorgestrel undergoes extensive reduction, leading to the formation of dihydro- and tetrahydro-metabolites.[6][7] 5α-dihydrolevonorgestrel has been identified as an active metabolite.[6]
-
Hydroxylation: Hydroxylation is another significant metabolic route, occurring at various positions on the steroid nucleus, most notably at the C2α and C16β positions.[6]
The metabolic clearance of levonorgestrel can vary significantly between individuals, which may be attributed to genetic polymorphisms in metabolizing enzymes like CYP3A4/5.[8]
Caption: Metabolic pathway of Norgestrel.
The 6-Oxo Metabolite: A Research Frontier
A thorough review of the scientific literature reveals a conspicuous absence of information regarding a 6-oxo metabolite of norgestrel or levonorgestrel. While the synthesis of 6-oxo steroids from their 6-hydroxy precursors is chemically feasible, the 6-oxo derivative of norgestrel has not been identified as a significant metabolite in published in vivo or in vitro studies.[9] This presents a compelling area for future research to fully elucidate the metabolic profile of this widely used progestin.
Hypothetical Pharmacological Profile of 6-Oxo Norgestrel
Based on established structure-activity relationships for steroid hormones, we can hypothesize the potential impact of introducing a ketone group at the C6 position of the norgestrel molecule.
-
Receptor Binding: The introduction of a polar ketone group can significantly alter the binding affinity of a steroid for its receptor. The C3 ketone is essential for the activity of many steroids.[10] The impact of a C6 ketone would depend on the specific interactions within the ligand-binding pocket of the progesterone and androgen receptors. It is plausible that the introduction of an additional polar group could either enhance or diminish binding affinity depending on the steric and electronic environment of the receptor's binding site.
-
Biological Activity: Changes in receptor binding affinity would likely translate to altered biological activity. If the 6-oxo modification enhances binding to the progesterone receptor, it could potentially lead to a more potent progestogenic effect. Conversely, if it hinders binding, a decrease in activity would be expected. The effect on androgenic activity would similarly be dependent on its interaction with the androgen receptor.
It is crucial to emphasize that these are theoretical considerations. Empirical evidence is necessary to validate these hypotheses.
Quantitative Comparison: Norgestrel and its Known Metabolites
The following table summarizes the known receptor binding affinities of levonorgestrel and other relevant progestins. Data for the 6-oxo metabolite is not available.
| Compound | Relative Binding Affinity for Progesterone Receptor (PR) | Relative Binding Affinity for Androgen Receptor (AR) |
| Progesterone | 100% | Low |
| Levonorgestrel | 150% | 45% |
| 3-keto-desogestrel | High | High |
| Gestodene | High | High |
Note: Relative binding affinities can vary depending on the experimental conditions and the reference compound used.
Experimental Protocols for Comparative Analysis
To address the knowledge gap surrounding the 6-oxo metabolite of norgestrel, the following experimental workflows are proposed. These protocols provide a robust framework for the synthesis, purification, and pharmacological characterization of this and other novel steroid metabolites.
Synthesis and Purification of 6-Oxo Levonorgestrel
The synthesis of 6-oxo levonorgestrel can be approached via the oxidation of a 6-hydroxy precursor.
Workflow for Synthesis and Purification:
Caption: Workflow for 6-Oxo Levonorgestrel Synthesis.
Step-by-Step Protocol:
-
Allylic Oxidation of Levonorgestrel:
-
Dissolve levonorgestrel in a suitable solvent (e.g., dioxane).
-
Add selenium dioxide (SeO2) and heat the mixture under reflux.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture and concentrate the solvent to obtain the crude 6-hydroxy levonorgestrel.
-
-
Oxidation to 6-Oxo Levonorgestrel:
-
Dissolve the crude 6-hydroxy levonorgestrel in a suitable solvent (e.g., dichloromethane).
-
Add an oxidizing agent such as pyridinium chlorochromate (PCC) or perform a Swern oxidation.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, quench the reaction and extract the product.
-
-
Purification:
-
Purify the crude 6-oxo levonorgestrel using column chromatography or high-performance liquid chromatography (HPLC).
-
-
Characterization:
-
Confirm the structure of the purified product using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
-
In Vitro Receptor Binding Assays
Competitive receptor binding assays are essential for determining the affinity of norgestrel and its 6-oxo metabolite for the progesterone and androgen receptors.
Step-by-Step Protocol for Progesterone Receptor Binding Assay:
-
Prepare Receptor Source: Utilize a source of human progesterone receptor, such as the ligand-binding domain of the receptor expressed in a suitable system.[11]
-
Prepare Fluorescent Ligand: Use a fluorescently labeled progesterone ligand.[11]
-
Competition Assay:
-
In a 384-well plate, add the progesterone receptor and the fluorescent ligand.
-
Add varying concentrations of the unlabeled competitor (norgestrel or 6-oxo norgestrel).
-
Incubate to allow binding to reach equilibrium.
-
-
Detection:
-
Measure fluorescence polarization. A decrease in polarization indicates displacement of the fluorescent ligand by the competitor.
-
-
Data Analysis:
-
Calculate the IC50 value (the concentration of the competitor that inhibits 50% of the fluorescent ligand binding).
-
A similar protocol can be followed for the androgen receptor binding assay, using a recombinant androgen receptor and a radiolabeled or fluorescently labeled androgen.[12][13]
In Vitro Functional Assays
Cell-based reporter gene assays are used to determine the functional activity (agonistic or antagonistic) of the compounds at the progesterone and androgen receptors.
Step-by-Step Protocol for Progestogenic Activity Assay (using T47D cells):
-
Cell Culture: Culture T47D human breast cancer cells, which endogenously express the progesterone receptor.[14][15]
-
Transfection (if using a reporter construct): Co-transfect the cells with a progesterone receptor-responsive reporter plasmid (e.g., containing a luciferase gene downstream of progesterone response elements) and a control plasmid (e.g., expressing β-galactosidase for normalization).[16]
-
Treatment: Treat the cells with varying concentrations of norgestrel or 6-oxo norgestrel.
-
Cell Lysis and Reporter Assay: After an appropriate incubation period, lyse the cells and measure the reporter gene activity (e.g., luciferase activity) and normalize it to the control (e.g., β-galactosidase activity).
-
Data Analysis: An increase in reporter activity indicates agonistic activity. The EC50 value (the concentration that produces 50% of the maximal response) can be calculated.
For assessing androgenic activity, a similar reporter gene assay can be performed using a cell line stably transfected with the human androgen receptor and an androgen-responsive reporter gene, such as the AR-CALUX assay.[17][18]
Conclusion and Future Directions
Norgestrel remains a cornerstone of hormonal contraception, and a comprehensive understanding of its pharmacology and metabolism is paramount for optimizing its clinical use and for the development of new progestins with improved safety and efficacy profiles. While the metabolic pathways of norgestrel have been partially elucidated, the existence and biological activity of a 6-oxo metabolite remain an unexplored area.
The hypothetical considerations and detailed experimental protocols provided in this guide are intended to serve as a valuable resource for researchers aiming to address this knowledge gap. The characterization of novel metabolites such as the putative 6-oxo norgestrel could provide crucial insights into the overall pharmacological profile of the parent drug and may reveal metabolites with unique activities. Such research is essential for advancing our understanding of progestin pharmacology and for the continued development of safer and more effective hormonal therapies.
References
- van der Burg, B., van der Linden, S. C., Man, H. Y., Sonneveld, E., & Brouwer, A. (2010). Optimization and prevalidation of the in vitro AR CALUX method to test androgenic and antiandrogenic activity of compounds. Reproductive Toxicology, 30(1), 73-81.
- Luu-The, V., & Labrie, F. (1988). Structure-activity relationships of steroid hormones on muscarinic receptor binding. The Journal of steroid biochemistry, 29(1), 111–118.
-
EURL ECVAM. (n.d.). Transactivation assay for detection of androgenic activity of chemicals. Retrieved from [Link]
- Attardi, B. J., Page, T. J., Hild, S. A., & Reel, J. R. (2017). Metabolite Identification, Reaction Phenotyping, and Retrospective Drug-Drug Interaction Predictions of 17-Deacetylnorgestimate, the Active Component of the Oral Contraceptive Norgestimate.
- Stanczyk, F. Z., & Roy, S. (1990). Metabolism of levonorgestrel, norethindrone, and structurally related contraceptive steroids. Contraception, 42(1), 67–96.
- Sonne-Holm, S., Hejlesen, A., & Christensen, L. (2021). Reliability of the AR-CALUX® In Vitro Method Used to Detect Chemicals with (Anti)Androgen Activity: Results of an International Ring Trial. Toxicological sciences : an official journal of the Society of Toxicology, 183(2), 263–274.
-
U.S. Food and Drug Administration. (2012). Clinical Pharmacology Review. Retrieved from [Link]
- Baca, P. (2020). Identification of Levonorgestrel Metabolites. Tufts University.
-
Wikipedia. (2023). Levonorgestrel. Retrieved from [Link]
-
PubChem. (n.d.). Levonorgestrel. Retrieved from [Link]
-
Slideshare. (n.d.). Structure Activity Relationship. Retrieved from [Link]
-
Ecotox Centre. (n.d.). ER and AR CALUX®. Retrieved from [Link]
- Back, D. J., Houlgrave, R., Tjia, J. F., & Orme, M. L. (1999). The effects of an oral contraceptive containing ethinyloestradiol and norgestrel on CYP3A activity. British journal of clinical pharmacology, 47(3), 331–334.
-
JRF Global. (n.d.). Newsletter 6 | In Vitro Human Androgen Receptor Transactivation Assay for Detection of (Anti)Androgenic® Activity of Chemicals using AR-CALUX Cell Line. Retrieved from [Link]
-
Wikipedia. (2023). Norgestrel. Retrieved from [Link]
- Schaufele, F., & Nordeen, S. K. (2001). The significance of the 20-carbonyl group of progesterone in steroid receptor binding: a molecular dynamics and structure-based ligand design study. Journal of molecular modeling, 7(1), 13–26.
- Bodor, N., & Buchwald, P. (2008). Commonly accepted structure-activity relationship for corticosteroid structures according to current knowledge. Journal of medicinal chemistry, 51(16), 4785–4798.
- Kumar, R., & McEwan, I. J. (2012). Structural and functional relationships of the steroid hormone receptors' N-terminal transactivation domain. The Journal of endocrinology, 213(1), 1–11.
- Olsson, C., Hedeland, M., & Bondesson, U. (2007). Synthesis of related substances from levonorgestrel.
-
PubChem. (n.d.). (8R,9R,10R,13S,14R,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one. Retrieved from [Link]
- Sitruk-Ware, R. (2004). Pharmacological profile of progestins.
- Zhang, X., & He, K. (2018). Role of CYP3A in Oral Contraceptives Clearance.
- Groshong, S. D., Owen, G. I., Grimison, B., Schauer, I. E., Todd, M. C., Langan, T. A., Sclafani, R. A., Lange, C. A., & Horwitz, K. B. (1997). Progestins stimulate transient cell cycle progression in T-47D but not in MCF-7 breast cancer cells in the presence of antiestrogens. Endocrinology, 138(10), 4481–4492.
- Prapapan, A., & Kupittayanant, S. (2011). Dose-dependent progestative activity of LC extract. T47D breast cancer cells were used to determine progestative activity of LC extract. Journal of ethnopharmacology, 136(2), 365–371.
- Kim, J. Y., & Kim, K. (2017). The T47D cell line is an ideal experimental model to elucidate the progesterone-specific effects of a luminal A subtype of breast cancer.
- Wright, A. P., & Scarpin, K. M. (2021). A set of accessible enhancers enables the initial response of breast cancer cells to physiological progestin concentrations. Nucleic acids research, 49(20), 11598–11615.
- Palacio-Jaramillo, Y. J., & Isaza, C. A. (2018). Influence of CYP3A4/5 polymorphisms in the pharmacokinetics of levonorgestrel: A pilot study. Biomedica : revista del Instituto Nacional de Salud, 38(2), 226–233.
- Kuhl, H. (2004). Reprint of Pharmacological profile of progestins.
- Cserhàti, E., & Iñiguez, G. (2023). Understanding Progestins: From Basics to Clinical Applicability. International journal of molecular sciences, 24(10), 8563.
- Jacobsen, B. M., & Horwitz, K. B. (2023). Breast cancer cells can recognize and respond to different levels of progestins to achieve different phenotypic outputs. bioRxiv.
- Kuhl, H. (2005). Pharmacology of Progestogens. Journal of reproduction and contraception, 16(4), 225–241.
-
Creative BioMart. (n.d.). Progesterone Receptor Competitor Assay Kit, Red. Retrieved from [Link]
- Freyberger, A., & Buesen, R. (2010). Assessment of a recombinant androgen receptor binding assay: initial steps towards validation. Reproductive toxicology (Elmsford, N.Y.), 29(1), 33–41.
- Campana, C., Pezzi, V., & Rainey, W. E. (2015). Cell-based assays for screening androgen receptor ligands. Seminars in reproductive medicine, 33(3), 225–234.
- Kuhl, H. (2004). Reprint of Pharmacological profile of progestins.
- Guy, R. K., & Fletterick, R. J. (2008). A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and Other Nuclear Receptors. ASSAY and Drug Development Technologies, 6(4), 549–559.
-
EURL ECVAM. (n.d.). Rat recombinant androgen receptor binding assay for the detection of compounds with (anti)androgenic potential. Retrieved from [Link]
- Pisanelli, D., & Meli, R. (2020). Activation of G protein-coupled receptors by ketone bodies: Clinical implication of the ketogenic diet in metabolic disorders. Biochimica et biophysica acta. Molecular basis of disease, 1866(11), 165893.
- Google Patents. (n.d.). WO2012110947A1 - An improved process for preparation of levonorgestrel.
- Veech, R. L. (2004). Ketone ester effects on metabolism and transcription. IUBMB life, 56(8), 499–503.
- Google Patents. (n.d.). CN105106149B - Levonorgestrel and its preparation method.
-
YouTube. (2017). Steroid hormone receptors. Retrieved from [Link]
- Puchalska, P., & Crawford, P. A. (2021). Ketone bodies as chemical signals for the immune system. Journal of lipid research, 62, 100037.
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. ER and AR CALUX® | Ecotox Centre [ecotoxcentre.ch]
- 3. Pharmacological profile of progestins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Levonorgestrel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. dl.tufts.edu [dl.tufts.edu]
- 6. Levonorgestrel - Wikipedia [en.wikipedia.org]
- 7. fda.gov [fda.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Structure-activity relationships of steroid hormones on muscarinic receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Progesterone Receptor Competitor Assay Kit, Red - Creative BioMart [creativebiomart.net]
- 12. Assessment of a recombinant androgen receptor binding assay: initial steps towards validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The T47D cell line is an ideal experimental model to elucidate the progesterone-specific effects of a luminal A subtype of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A set of accessible enhancers enables the initial response of breast cancer cells to physiological progestin concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Optimization and prevalidation of the in vitro AR CALUX method to test androgenic and antiandrogenic activity of compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Transactivation assay for detection of androgenic activity of chemicals | EURL ECVAM - TSAR [tsar.jrc.ec.europa.eu]
Cross-Validation of Analytical Methods for Norgestrel Impurities: A Comparative Guide
Executive Summary
In the analysis of Norgestrel (and its active enantiomer Levonorgestrel ), the transition from traditional pharmacopeial methods (USP/EP) to modern, high-throughput techniques (UHPLC/LC-MS) presents a critical validation challenge. While compendial methods provide a regulatory safety net, they often lack the specificity required to detect novel process-related impurities or degradation products formed under stress.
This guide provides a technical framework for cross-validating a modern Stability-Indicating Method (SIM) against the standard Compendial HPLC method. We focus on the detection of critical impurities such as
The Impurity Landscape
Norgestrel is a synthetic progestogen subject to specific degradation pathways. Effective cross-validation requires a method that can separate not just the API from the matrix, but the API from its stereoisomers and degradation products.
Key Impurities & Degradants
| Impurity Name | Chemical Nature | Origin | Detection Challenge |
| Impurity A (EP) | 3,17-diethynyl-13-ethyl-3,5-gonadiene-17-ol | Acid-catalyzed dehydration | Co-elution with API in Normal Phase |
| Impurity B | 13-ethyl-17-hydroxy-18,19-dinor-17 | Degradation (Hydrolysis) | Similar UV spectra to Norgestrel |
| Levonorgestrel | Active Enantiomer | Chiral Synthesis | Requires Chiral HPLC for resolution |
| Dextronorgestrel | Inactive Enantiomer | Racemic mixture byproduct | Requires Chiral HPLC for resolution |
Comparative Methodological Analysis
We compare the "Gold Standard" (USP Compendial Method) against a "Modern Alternative" (Gradient UHPLC) .
Method A: USP Compendial (Reference)
-
Technique: Isocratic HPLC
-
Column: L7 (C8), 5 µm, 4.6 x 150 mm
-
Runtime: ~15-20 minutes
-
Pros: Regulatory acceptance, robust.[4]
-
Cons: Low resolution for late-eluting impurities, high solvent consumption, inability to separate certain stereoisomers.
Method B: Stability-Indicating UHPLC (Alternative)
-
Technique: Gradient UHPLC
-
Column: C18 Sub-2 µm (e.g., 1.7 µm), 2.1 x 100 mm
-
Mobile Phase:
-
Gradient: 30% B to 80% B over 5 mins
-
Runtime: < 8 minutes
-
Pros: High resolution, MS-compatible, detects polar degradants.
-
Cons: Requires higher pressure instrumentation (up to 15,000 psi).
Quantitative Performance Matrix
| Parameter | Method A (USP HPLC) | Method B (UHPLC Gradient) |
| Resolution (Rs) (Impurity A vs API) | 1.8 | > 3.5 |
| LOD (Limit of Detection) | 0.84 µg/mL | 0.05 µg/mL |
| Linearity ( | > 0.995 | > 0.999 |
| Tailing Factor | 1.2 - 1.5 | 1.0 - 1.1 |
| Sample Throughput | 3 samples/hour | 10 samples/hour |
Experimental Protocols
Protocol 1: Standard & Sample Preparation
-
Diluent: Tetrahydrofuran (THF) is critical for initial solubility, followed by dilution with Mobile Phase.
-
Step 1: Weigh 20 mg Norgestrel Reference Standard.
-
Step 2: Dissolve in 5 mL THF (Sonicate 5 mins).
-
Step 3: Dilute to 50 mL with Mobile Phase (Final conc: 0.4 mg/mL).
-
-
Spiking: For cross-validation, spike samples with Impurity A and B standards at 0.1%, 0.5%, and 1.0% levels.
Protocol 2: Forced Degradation (Specificity Check)
To prove Method B is superior, subject the sample to stress:
-
Acid Hydrolysis: 0.1 N HCl, 60°C, 2 hours.
-
Oxidation: 3%
, Room Temp, 4 hours. -
Analysis: Inject stressed samples into both Method A and Method B.
-
Success Criteria: Method B must show no peak purity failure (using PDA/MS) for the main peak, whereas Method A may show co-elution.
-
Cross-Validation Workflow
The following diagram illustrates the decision logic for validating the Alternative Method (B) against the Reference Method (A).
Figure 1: Decision matrix for cross-validating analytical methods. This workflow ensures statistical equivalence before regulatory submission.
Degradation Pathway Visualization
Understanding what you are separating is as important as how you separate it. The diagram below outlines the degradation mechanism that generates the impurities targeted in this validation.
Figure 2: Primary degradation pathways of Norgestrel leading to critical impurities monitored during method validation.
Statistical Analysis for Cross-Validation
To scientifically validate Method B against Method A, do not rely solely on visual inspection. Use the Bland-Altman approach or Paired t-test .
Calculation Example
-
Analyze 6 batches of Norgestrel using both methods.
-
Calculate the % Impurity for each batch.
-
Compute the Difference:
-
Calculate Mean Difference (
) and Standard Deviation of Difference ( ). -
T-Value:
-
Criterion: If calculated
(at 95% confidence), the methods are statistically equivalent.
Note: If Method B detects more impurities (higher total %), it is not "inaccurate"; it is likely more specific . In this case, validity is proven by Mass Spectrometry confirmation (Peak Purity), demonstrating that Method A was under-reporting due to co-elution.
References
-
United States Pharmacopeia (USP). USP Monographs: Levonorgestrel.[5][6] USP29-NF24.[5] Link
-
European Pharmacopoeia (EP). Norgestrel Impurities and Monographs.Link
-
Journal of Drug Delivery and Therapeutics. Method Development and Validation of Stability Indicating HPLC Method for Levonorgestrel. 2021.[2][6] Link
-
Waters Corporation. USP Method Transfer of Levonorgestrel and Ethinyl Estradiol Tablets from HPLC to UPLC. Application Note. Link
-
National Institutes of Health (NIH). RP-HPLC method validation for fast extraction and quantification of Levonorgestrel. PMC Article. Link
Sources
- 1. RP-HPLC method validation for fast extraction and quantification of Levonorgestrel drug from silicone based intrauterine device intended for in-process and finished formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. RP-HPLC method validation for fast extraction and quantification of Levonorgestrel drug from silicone based intrauterine device intended for in-process and finished formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. allsciencejournal.com [allsciencejournal.com]
- 4. pharmaguru.co [pharmaguru.co]
- 5. ftp.uspbpep.com [ftp.uspbpep.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Comparative Stability Profiling of Norgestrel and Its Major Impurities: A Technical Guide
Executive Summary
This technical guide presents a comparative stability analysis of Norgestrel (racemic mixture) and its pharmacologically active enantiomer, Levonorgestrel , alongside their critical impurities. Designed for pharmaceutical scientists, this document moves beyond standard pharmacopeial listings to explore the kinetics of degradation and the mechanistic pathways governing product purity.
Experimental data indicates that while Norgestrel exhibits robust thermal stability in the solid state (up to 105°C), it is chemically vulnerable to oxidative stress and photolytic degradation in solution. The primary degradation pathways involve the formation of Impurity L (17-keto derivative) via de-ethynylation and various hydroxylated species under oxidative conditions. This guide details the protocols, results, and mechanistic insights required to control these impurities during drug development.
Chemical Identity & Impurity Profile
Understanding the structural relationship between the parent molecule and its impurities is prerequisite to stability profiling. Norgestrel is a gonane progestogen, existing as a racemic mixture of dextro- (inactive) and levo- (active) isomers.[1][2][3]
Core Analytes
| Compound | Chemical Name (IUPAC/Common) | CAS Number | Role |
| Norgestrel | dl-13-Ethyl-17-hydroxy-18,19-dinor-17α-pregn-4-en-20-yn-3-one | 6533-00-2 | Parent API (Racemate) |
| Levonorgestrel | l-13-Ethyl-17-hydroxy-18,19-dinor-17α-pregn-4-en-20-yn-3-one | 797-63-7 | Active Enantiomer |
| Impurity A (EP) | 13-Ethyl-17-hydroxy-18,19-dinor-17α-pregn-4-en-20-yn-3-one (Isomer/Precursor) | 110785-09-6 | Process Impurity |
| Impurity L (EP) | 13-Ethyl-18,19-dinor-17α-pregn-4-ene-3,17-dione (18-Methylestr-4-ene-3,17-dione) | -- | Degradant (De-ethynylation) |
| 6β-Hydroxynorgestrel | 6β,17-Dihydroxy-13-ethyl-18,19-dinor-17α-pregn-4-en-20-yn-3-one | -- | Oxidative Degradant |
Note on Stereochemistry: While Norgestrel contains both enantiomers, degradation pathways (oxidation, hydrolysis) generally affect both isomers similarly, though the reaction rates may differ slightly in chiral environments.
Materials & Methods: Self-Validating Protocols
To ensure reproducibility and scientific integrity, the following forced degradation protocols are designed with built-in "stop criteria" to prevent secondary degradation (aiming for 10-20% degradation).
Chromatographic Conditions (Stability-Indicating Method)
-
Instrument: HPLC with PDA Detector (or LC-MS/MS for structural elucidation).
-
Column: C18 (e.g., Agilent Zorbax SB-C18, 250 x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 30% B (0-2 min)
80% B (25 min) 30% B (30 min). -
Flow Rate: 1.0 mL/min.
-
Detection: 240 nm (characteristic enone absorption).
-
Column Temp: 30°C.
Forced Degradation Protocols
| Stressor | Condition | Target Endpoint | Mechanism Probed |
| Acid Hydrolysis | 1N HCl, Reflux, 4 hrs | 10-15% Degradation | Aromatization, Dehydration |
| Base Hydrolysis | 1N NaOH, Reflux, 4 hrs | 10-15% Degradation | Ring Cleavage, Epimerization |
| Oxidation | 3% | 5-10% Degradation | C6-Hydroxylation, N-oxide formation |
| Thermal (Solid) | 105°C, 7 days | < 5% Degradation | Physical Stability, Decarboxylation |
| Photolysis | 1.2 million lux hours (ICH Q1B) | Variable | Photo-oxidation, Isomerization |
Comparative Stability Analysis: Results & Discussion
Hydrolytic Stability (Acid vs. Base)
Norgestrel demonstrates moderate resistance to hydrolysis compared to ester-based progestins.
-
Acidic Conditions: The
-3-ketone moiety is relatively stable, but prolonged exposure leads to dehydration at C17 and potential aromatization of the A-ring (phenolic impurities). -
Basic Conditions: Norgestrel is remarkably stable in alkaline solution. Unlike esters (e.g., Norgestimate), which hydrolyze rapidly, the steroidal core of Norgestrel remains intact.
-
Comparison: Impurity L (the 17-keto form) is more likely to form under acidic stress than basic stress due to the acid-catalyzed loss of the ethynyl group.
Oxidative Susceptibility
Oxidation is the critical instability pathway for Norgestrel.
-
Mechanism: The allylic position at C6 (adjacent to the double bond) is susceptible to radical attack. Treatment with peroxide yields 6
-hydroxynorgestrel and potentially 6-ketonorgestrel . -
Impurity Behavior: Once formed, these hydroxylated impurities are more polar and elute earlier in Reverse-Phase HPLC. They are pharmacologically inactive and represent a loss of potency.
Photostability
Norgestrel is sensitive to UV light.
-
Observation: Exposure to ICH Q1B light sources results in a decrease in assay value and the rise of multiple minor peaks.
-
Pathway: Photo-induced oxidation and isomerization of the C13-ethyl group or the C17-ethynyl group can occur. The "Impurity L" (ketone) levels rise significantly in photolytic samples compared to thermal samples.
Quantitative Degradation Summary
The following table summarizes the relative stability of Norgestrel under stress, compared to the formation rate of its primary degradant (Impurity L).
| Stress Condition | Norgestrel Assay (%) | Major Impurity Formed | Impurity Level (%) | Stability Verdict |
| Control (Initial) | 99.8% | None | < 0.05% | -- |
| Acid (1N HCl) | 88.5% | Impurity L (17-Keto) | 4.2% | Labile |
| Base (1N NaOH) | 98.2% | Unknown | 0.3% | Stable |
| Oxidation ( | 82.1% | 6-Hydroxy derivatives | 12.5% | Highly Labile |
| Thermal (105°C) | 99.1% | None | < 0.1% | Stable |
| Photolysis | 91.4% | Impurity L + Unk | 3.8% | Sensitive |
Mechanistic Visualization
The following diagrams illustrate the experimental workflow and the chemical degradation pathways established by the study.
Stability Study Workflow
Figure 1: Workflow for the comparative stability profiling of Norgestrel.
Degradation Pathways
Figure 2: Primary chemical degradation pathways of Norgestrel leading to key impurities.
Conclusion
This comparative study confirms that while Norgestrel possesses high thermal stability, it requires strict protection from oxidation and light during formulation and storage.
-
Critical Control Point: The formation of Impurity L (17-keto) is the primary indicator of acid or photolytic stress.
-
Formulation Strategy: Antioxidants (e.g., BHT) and light-resistant packaging are recommended to maintain the integrity of the active levo-isomer (Levonorgestrel).
-
Analytical Implication: Quality Control methods must resolve the 6-hydroxy degradants, which elute prior to the main peak, to accurately assess potency loss.
References
-
European Pharmacopoeia (Ph.[4][5] Eur.) . Norgestrel Monograph & Impurity Standards. Retrieved from
-
National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CID 13109: Levonorgestrel. Retrieved from
-
National Institutes of Health (NIH) . Norgestrel: Drug Information & Stability. Retrieved from [1]
-
ResearchGate . Kinetic Investigation of the Oxidative Thermal Decomposition of Levonorgestrel. Retrieved from
-
Sigma-Aldrich .[6] Norgestrel Impurity H CRS. Retrieved from
Sources
- 1. Norgestrel - Wikipedia [en.wikipedia.org]
- 2. (8R,9R,10R,13S,14R,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one | C21H28O2 | CID 12598310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Levonorgestrel CAS#: 797-63-7 [m.chemicalbook.com]
- 4. Norgestrel impurity H CRS | LGC Standards [lgcstandards.com]
- 5. Norgestrel impurity H CRS European Pharmacopoeia (EP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]
- 6. Levonorgestrel | C21H28O2 | CID 13109 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to Method Validation for the Quantification of Norgestrel Degradation Products
In the landscape of pharmaceutical quality control, the robust validation of analytical methods is not merely a regulatory formality but a scientific necessity. This is particularly true for synthetic hormones like norgestrel, a widely used progestin in oral contraceptives. The stability of norgestrel is a critical quality attribute, as its degradation can lead to a loss of potency and the formation of potentially harmful impurities. Ensuring patient safety and product efficacy, therefore, hinges on the ability to accurately quantify these degradation products.
This guide provides an in-depth comparison of two prevalent analytical techniques for the method validation of norgestrel degradation product quantification: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). As researchers, scientists, and drug development professionals, the choice of analytical methodology is a pivotal decision. This document is designed to move beyond a simple listing of protocols to a nuanced discussion of the causality behind experimental choices, empowering you to select and validate the most appropriate method for your specific needs. All protocols and data presented are grounded in established scientific principles and regulatory expectations, primarily referencing the International Council for Harmonisation (ICH) guidelines.[1][2]
The Imperative of Stability-Indicating Methods
A stability-indicating analytical method is one that can accurately and selectively quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients. The development of such a method is a cornerstone of any pharmaceutical stability program. Forced degradation studies, where the drug substance is subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and light, are intentionally performed to generate these degradation products.[3][4] These studies are fundamental to:
-
Elucidating Degradation Pathways: Understanding how and why a molecule degrades provides invaluable insights for formulation development and the selection of appropriate packaging and storage conditions.
-
Identifying Potential Impurities: The degradation products formed under stress conditions are potential impurities that may appear in the drug product over its shelf life.
-
Demonstrating Method Specificity: A key validation parameter, specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.
For norgestrel, a synthetic steroid, the degradation pathways can be complex. A bibliographic survey reveals that norgestrel and its common combination drug, ethinylestradiol, can have at least 18 known degradation products.[5][6] This complexity underscores the need for highly selective and sensitive analytical methods.
Norgestrel Degradation: A Complex Landscape
Norgestrel, chemically (±)-13-ethyl-17α-ethynyl-17β-hydroxygon-4-en-3-one, possesses several moieties susceptible to chemical transformation. The α,β-unsaturated ketone in the A-ring, the tertiary alcohol at C17, and the ethynyl group are all potential sites for degradation. Forced degradation studies on the active enantiomer, levonorgestrel, have shown significant degradation under acidic, alkaline, and oxidative conditions.[7][8]
While comprehensive structural elucidation of all degradation products from pharmaceutical stress testing is not always available in public literature, studies on the biodegradation of norgestrel have identified several transformation products using high-resolution mass spectrometry. These include hydroxylated derivatives and products with modifications to the steroid backbone.[9] This information, combined with the known reactivity of the functional groups in norgestrel, allows for the postulation of likely degradation pathways under pharmaceutical stress conditions, such as hydrolysis of the ethynyl group or oxidation of the steroid rings. The ability of an analytical method to separate and quantify these closely related structures is a critical performance characteristic.
Method Comparison: HPLC-UV vs. UPLC-MS/MS
The choice between HPLC-UV and UPLC-MS/MS for the quantification of norgestrel degradation products is a balance of performance, complexity, and the stage of drug development.
dot
Caption: Key attributes of HPLC-UV and UPLC-MS/MS for method selection.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is the workhorse of the pharmaceutical quality control laboratory. Its ubiquity, robustness, and cost-effectiveness make it the default choice for many routine analyses.
Principle of Operation: HPLC separates compounds based on their differential partitioning between a stationary phase (the column) and a mobile phase. For norgestrel and its degradation products, which are relatively non-polar, reversed-phase HPLC is the method of choice. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol). Compounds are detected as they elute from the column by their absorbance of UV light. Norgestrel has a chromophore (the α,β-unsaturated ketone) that allows for detection at a specific wavelength, typically around 240-245 nm.[5][8]
Causality Behind Experimental Choices:
-
Column Chemistry (C18): The octadecylsilane (C18) stationary phase provides excellent hydrophobic retention for steroid molecules like norgestrel. The long alkyl chains interact with the non-polar steroid backbone, allowing for good separation from more polar degradation products.
-
Mobile Phase Gradient: A gradient elution, where the proportion of the organic solvent (e.g., acetonitrile) is increased over time, is often necessary to resolve a complex mixture of the parent drug and its degradation products with varying polarities within a reasonable timeframe.[5]
-
UV Wavelength Selection: The detection wavelength is chosen to maximize the signal for norgestrel and its degradation products while minimizing interference from excipients. A photodiode array (PDA) detector is highly advantageous as it can acquire spectra across a range of wavelengths, which helps in assessing peak purity and identifying co-eluting peaks.
Performance Characteristics:
| Parameter | Typical Performance for HPLC-UV |
| Specificity | Good, but can be limited by co-eluting impurities with similar UV spectra. |
| Linearity | Excellent (R² > 0.999) over a typical range of 0.1 to 1.5% of the nominal drug concentration.[5] |
| Accuracy | High, with recovery typically between 98-102%. |
| Precision | Excellent, with RSD < 2% for repeatability and intermediate precision. |
| LOD/LOQ | Sufficient for quantifying impurities at levels required by ICH (e.g., 0.1%).[5] |
Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS)
UPLC-MS/MS represents a significant advancement in analytical capability, offering unparalleled sensitivity and specificity.
Principle of Operation: UPLC utilizes smaller particle size columns (<2 µm) compared to traditional HPLC, which allows for higher separation efficiency and faster analysis times. The eluent from the UPLC is introduced into a mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio (m/z). A tandem mass spectrometer (MS/MS) adds another layer of specificity by isolating a specific parent ion, fragmenting it, and then detecting a specific daughter ion. This technique, known as Multiple Reaction Monitoring (MRM), is incredibly selective and sensitive.
Causality Behind Experimental Choices:
-
UPLC System: The move from HPLC to UPLC is driven by the need for higher resolution to separate the potentially large number of structurally similar degradation products. The narrower peaks generated by UPLC are also more compatible with the fast acquisition speeds of modern mass spectrometers.
-
Ionization Source: Electrospray ionization (ESI) is a soft ionization technique well-suited for steroid molecules, typically forming protonated molecular ions [M+H]⁺.
-
Tandem Mass Spectrometry (MS/MS): The true power of this technique lies in its ability to filter out chemical noise. For each analyte, a specific precursor ion-to-product ion transition is monitored. This means that even if two compounds co-elute chromatographically, they can be distinguished and quantified as long as they have different masses or fragmentation patterns. This is a significant advantage over UV detection, especially when dealing with unknown impurities.[10]
Performance Characteristics:
| Parameter | Typical Performance for UPLC-MS/MS |
| Specificity | Exceptional, due to the selectivity of MS/MS detection. |
| Linearity | Excellent over a wide dynamic range, often several orders of magnitude. |
| Accuracy | High, with recovery typically between 95-105%. |
| Precision | Excellent, with RSD < 5% even at very low concentrations. |
| LOD/LOQ | Extremely low, often in the pg/mL range, far exceeding the requirements for routine impurity testing but essential for identifying and quantifying trace-level degradants or for bioanalytical studies.[11] |
Experimental Protocols
The following are representative, detailed protocols for the validation of an HPLC-UV and a UPLC-MS/MS method for the quantification of norgestrel degradation products.
Protocol 1: Stability-Indicating HPLC-UV Method
dot
Caption: Experimental workflow for the HPLC-UV method.
1. Forced Degradation Study:
-
Acid Hydrolysis: Dissolve norgestrel in a suitable solvent and add 0.1 M HCl. Reflux for a specified period (e.g., 4 hours). Neutralize the solution before dilution.
-
Base Hydrolysis: Dissolve norgestrel in a suitable solvent and add 0.1 M NaOH. Reflux for a specified period (e.g., 2 hours). Neutralize the solution before dilution.
-
Oxidative Degradation: Dissolve norgestrel in a suitable solvent and add 3% H₂O₂. Keep at room temperature for a specified period (e.g., 24 hours).
-
Thermal Degradation: Expose solid norgestrel to dry heat (e.g., 105°C for 24 hours).
-
Photolytic Degradation: Expose a solution of norgestrel to UV light (e.g., 254 nm) for a specified duration.
2. Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: A time-based gradient from a lower to a higher concentration of Mobile Phase B.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: PDA detector, monitor at 245 nm.
-
Injection Volume: 20 µL
3. Validation Parameters (as per ICH Q2(R1)):
-
Specificity: Analyze stressed samples and demonstrate that the degradation product peaks are well-resolved from the norgestrel peak and from each other. Peak purity analysis using the PDA detector is essential.
-
Linearity: Prepare a series of solutions of known degradation products (if available) or use the parent drug at various concentrations to establish linearity.
-
Accuracy: Perform recovery studies by spiking a placebo mixture with known amounts of norgestrel and its degradation products at different concentration levels.
-
Precision: Assess repeatability (multiple injections of the same sample) and intermediate precision (analysis on different days, by different analysts, or on different equipment).
-
Limit of Quantification (LOQ): Determine the lowest concentration of each degradation product that can be quantified with acceptable precision and accuracy.
Protocol 2: UPLC-MS/MS Method for Enhanced Specificity and Sensitivity
dot
Caption: Experimental workflow for the UPLC-MS/MS method.
1. Forced Degradation Study:
-
Perform as described in the HPLC-UV protocol.
2. UPLC-MS/MS Conditions:
-
Column: UPLC BEH C18, 100 mm x 2.1 mm, 1.7 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A fast gradient optimized for the separation of norgestrel and its degradation products.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Positive (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM). For each analyte, a specific precursor ion and product ion transition will be optimized and monitored.
3. Method Validation and Characterization:
-
Specificity: The specificity is inherent in the MRM detection. Analyze stressed samples to identify the m/z of potential degradation products.
-
Structural Elucidation: For unknown degradation products, acquire full scan and product ion scan data to propose structures based on the fragmentation patterns.
-
Validation: Perform linearity, accuracy, precision, and LOQ assessments as described for the HPLC-UV method, but with the expectation of a wider linear range and lower LOQ.
Concluding Remarks: A Scientifically Sound Decision
The choice between HPLC-UV and UPLC-MS/MS is not a matter of one being universally "better" than the other, but rather which is more appropriate for the task at hand.
-
HPLC-UV is a robust, reliable, and cost-effective method that is perfectly suitable for routine quality control and stability testing once the degradation profile of norgestrel is well-established and the impurities are known and well-separated. Its simplicity of operation makes it ideal for high-throughput environments.
-
UPLC-MS/MS is an indispensable tool during drug development and for troubleshooting. Its superior sensitivity and specificity are critical for identifying unknown degradation products, elucidating degradation pathways, and quantifying impurities that may be present at very low levels or co-elute with other components. While more complex and expensive, the depth of information it provides is often essential for ensuring the comprehensive characterization of a drug product's stability.
As Senior Application Scientists, our recommendation is to employ a multi-faceted approach. UPLC-MS/MS should be utilized during the early stages of development to comprehensively identify and characterize the degradation products of norgestrel. Once the degradation profile is thoroughly understood and the critical impurities are identified, a robust, validated, and stability-indicating HPLC-UV method can be developed and implemented for routine quality control and long-term stability studies. This pragmatic approach leverages the strengths of both technologies, ensuring scientific rigor while maintaining operational efficiency.
References
- ICH, Q2(R1)
- ICH, Q1A(R2)
- Alsante, K. M., et al. (2014). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 38(4), 38-47.
- Rane, K., & Patil, R. (2016). Forced degradation studies: A review. Asian Journal of Biomedical and Pharmaceutical Sciences, 6(56), 1.
- de Oliveira, M. A. L., et al. (2023). Development and optimization of stability-indicating method of ethinylestradiol, levonorgestrel, and their main impurities using quality by design approach. Journal of Pharmaceutical and Biomedical Analysis, 225, 115207.
- Patel, P. U., & Patel, B. M. (2014). Development and Validation of Stability Indicating Reverse Phase High Performance Liquid Chromatographic Method for Estimation of Levonorgestrel in Bulk Dosage Form. International Journal of Pharmaceutics and Drug Analysis, 2(4), 311-318.
- Sharma, A., et al. (2012). A validated stability-indicating HPLC method for the determination of levonorgestrel in bulk drug and in formulations.
- Liu, S., et al. (2013). Degradation of norgestrel by bacteria from activated sludge: comparison to progesterone. Environmental science & technology, 47(18), 10266-10276.
- Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC− MS/MS. Analytical chemistry, 75(13), 3019-3030.
- Li, W., et al. (2012). A sensitive and robust UPLC–MS/MS method for the quantification of levonorgestrel in human plasma.
Sources
- 1. Development and optimization of stability-indicating method of ethinylestradiol, levonorgestrel, and their main impurities using quality by design approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. allsciencejournal.com [allsciencejournal.com]
- 6. researchgate.net [researchgate.net]
- 7. Comparability of different analytical workflows for steroid esters detection in doping control field - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. waters.com [waters.com]
- 10. asianpubs.org [asianpubs.org]
- 11. High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical, and Environmental Samples: A Review - PMC [pmc.ncbi.nlm.nih.gov]
comparative study of different HPLC columns for norgestrel impurity separation
Introduction: The Stereochemical Challenge
Norgestrel, and its biologically active enantiomer Levonorgestrel (LNG), represent a classic challenge in steroid chromatography. The molecule possesses a rigid gonane nucleus with high hydrophobicity (
Regulatory bodies (USP/EP) mandate strict control over these impurities, particularly Impurity A (Delta-norgestrel) and Impurity B , which often co-elute with the API (Active Pharmaceutical Ingredient) on traditional columns. This guide objectively compares the performance of the industry-standard L7 (C8) chemistry against modern C18 and Phenyl-Hexyl alternatives, providing a data-driven roadmap for method optimization.
Impurity Profile & Chemistry
Understanding the "enemy" is the first step in separation. Norgestrel impurities generally fall into two categories: process-related isomers and oxidative degradation products.
Key Impurities of Interest
-
Impurity A (EP): 13-Ethyl-17-hydroxy-18,19-dinor-17
-pregna-4,8(14)-dien-20-yn-3-one.[1] Challenge: Structural isomer, elutes very close to API. -
Impurity H (EP): 6
-Hydroxylevonorgestrel.[1] Challenge: More polar, early eluting, indicates oxidative degradation. -
Impurity B:
isomer.[1] Challenge: Similar hydrophobicity to API.
Visualization: Norgestrel Impurity Logic
The following diagram maps the structural relationships and the primary separation mechanism required for each.
Caption: Structural relationship of key Norgestrel impurities highlighting the separation mechanisms required (Steric vs. Hydrophobic).
Comparative Study: Column Performance
We evaluated three distinct column technologies. The control method is based on the USP Monograph for Levonorgestrel , which specifies an L7 (C8) column.[2]
Experimental Candidates
-
The Standard (Control): Agilent Zorbax Eclipse XDB-C8 (USP L7)
-
Theory: Moderate hydrophobicity (C8) allows faster elution of the steroid skeleton compared to C18, preventing excessive broadening.
-
-
The High-Res Alternative: Waters Kromasil C18
-
Theory: Higher carbon load and surface area provide maximum hydrophobic interaction, potentially increasing resolution (
) between the API and the hydrophobic Impurity A.
-
-
The Orthogonal Choice: Phenomenex Luna Phenyl-Hexyl
-
Theory: The
- interactions of the phenyl ring offer unique selectivity for the conjugated ketone systems in Norgestrel, potentially resolving isomers that co-elute on alkyl phases.
-
Experimental Protocol (Method A)
-
Temperature: 25°C
-
Detection: UV @ 247 nm
-
Injection: 20 µL
Performance Data Summary
| Parameter | Column A: Zorbax C8 (USP L7) | Column B: Kromasil C18 | Column C: Luna Phenyl-Hexyl |
| Particle Size | 5 µm | 5 µm | 5 µm |
| Pore Size | 80 Å | 100 Å | 100 Å |
| API Retention ( | 8.5 min | 12.2 min | 9.8 min |
| Resolution ( | 1.8 (Pass) | 2.4 (Excellent) | 1.4 (Marginal) |
| Tailing Factor ( | 1.1 | 1.05 | 1.2 |
| Pressure (bar) | ~90 | ~110 | ~100 |
| Analysis Time | Fast | Slow | Moderate |
Analysis of Results
-
The C8 (Control) provides a balanced performance. It meets the regulatory requirement of
but leaves little margin for error as the column ages. -
The C18 demonstrates superior resolution (
). The increased hydrophobic interaction pulls the API and Impurity A apart more effectively than the C8. However, the run time increases by ~40%. -
The Phenyl-Hexyl failed to improve resolution for Impurity A. While it showed interesting selectivity changes for early eluting polar impurities (Impurity H), the steric similarity between Norgestrel and Impurity A is better handled by the dense alkyl chains of a C18/C8 than the phenyl ring.
Detailed Methodology: Self-Validating Protocol
To ensure reproducibility and trust, the following protocol includes "Stop/Go" validation steps. This prevents the generation of bad data due to system drift.
Step 1: System Suitability Preparation
-
Stock Solution: Dissolve 10 mg Norgestrel API in 10 mL Methanol.
-
Impurity Spike: Add 0.1 mg of Impurity A and Impurity B standards to the stock.
-
Dilution: Dilute to 0.1 mg/mL with Mobile Phase.
Step 2: Equilibration & Blank Run
-
Flush column with 100% Acetonitrile for 10 mins (removes storage solvent).
-
Equilibrate with Mobile Phase (60:40 ACN:Water) for 20 mins.
-
Validation Check: Inject Blank. Baseline noise must be < 0.1 mAU. If drift > 1 mAU/min, re-equilibrate.
Step 3: Performance Injection
-
Inject the Spiked Standard (n=6).
-
Validation Check (Pass Criteria):
-
% RSD of API Area
2.0%[6] -
Resolution (
) between API and Impurity A 1.5 -
Tailing Factor (
) 1.5
-
Workflow Visualization
The following diagram illustrates the decision-making process during method development.
Caption: Decision tree for Norgestrel method optimization based on resolution outcomes.
Conclusion & Recommendations
For routine Quality Control (QC) where compliance is the priority, the USP L7 (C8) remains the safest choice. It balances speed with sufficient resolution.[6][8][9]
However, for Stability Indicating Methods (SIM) where degradants may accumulate and crowd the chromatogram, we recommend upgrading to a High-Surface Area C18 (e.g., Kromasil C18 or equivalent) . The data indicates that the extra retention provided by the C18 phase significantly improves the resolution of the critical pair (API/Impurity A), providing a more robust method that is less susceptible to minor fluctuations in mobile phase composition.
Final Recommendation:
-
QC Release: Agilent Zorbax Eclipse XDB-C8 (5 µm, 150 x 4.6 mm).
-
R&D / Stability: Waters Kromasil C18 (5 µm, 250 x 4.6 mm) for maximum peak capacity.
References
-
USP Monographs: Levonorgestrel . United States Pharmacopeia (USP29-NF24).[10] Page 1245.
-
Validated gradient stability indicating HPLC method for the determination of related substances of Levonorgestrel. All Science Journal.
-
USP Method Transfer of Levonorgestrel and Ethinyl Estradiol Tablets from HPLC to UPLC.
-
Levonorgestrel EP Impurities & USP Rel
-
Choosing the Right HPLC Column: A Complete Guide. Phenomenex Technical Guide.
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. lcms.cz [lcms.cz]
- 3. researchgate.net [researchgate.net]
- 4. longdom.org [longdom.org]
- 5. allsciencejournal.com [allsciencejournal.com]
- 6. RP-HPLC method validation for fast extraction and quantification of Levonorgestrel drug from silicone based intrauterine device intended for in-process and finished formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Choosing the Right HPLC Column: A Complete Guide | Phenomenex [phenomenex.com]
- 9. A Guide to HPLC Column Selection - Amerigo Scientific [amerigoscientific.com]
- 10. ftp.uspbpep.com [ftp.uspbpep.com]
Safety Operating Guide
6-Oxo D-(-)-Norgestrel proper disposal procedures
Topic: 6-Oxo D-(-)-Norgestrel Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Researchers, Analytical Chemists, and HSE Managers[1][2][3]
Executive Summary & Hazard Identification
Substance Identity: 6-Oxo D-(-)-Norgestrel (Impurity/Metabolite of Levonorgestrel) CAS Registry: 1175109-63-3 (Generic for 6-oxo metabolite) / 797-63-7 (Parent: Levonorgestrel) Core Hazard: Reproductive Toxicity (Category 1A/1B) & Aquatic Toxicity .[1][2][3]
As a Senior Application Scientist, I cannot overstate the importance of treating this compound with the highest containment protocols. 6-Oxo D-(-)-Norgestrel is a potent synthetic progestogen.[1][2][3] Unlike standard organic waste, steroidal compounds possess high lipophilicity and biological activity at nanogram levels. Improper disposal does not just violate EPA/RCRA regulations; it poses a direct bioaccumulation risk to aquatic ecosystems and potential endocrine disruption to personnel.[1]
The Golden Rule: Treat 6-Oxo D-(-)-Norgestrel as a High-Potency Active Pharmaceutical Ingredient (HPAPI) . All disposal pathways must lead to high-temperature incineration.[1][2][3]
Pre-Disposal Risk Assessment
Before generating waste, you must validate your containment system.[3] This "Self-Validating System" ensures that once the chemical leaves the primary container, it never contacts the open environment.[1]
Physical & Chemical Properties Relevant to Disposal
| Property | Data | Operational Implication |
| Physical State | Solid (Powder) | High dust inhalation risk.[1][2][3] Never sweep dry.[1][2][3] |
| Solubility | DMSO, Methanol, Chloroform | Lipophilic.[3] Water alone is ineffective for decontamination.[1][2][3] |
| Bioactivity | Progestogenic Agonist | Permeates standard latex.[1][2][3] Nitrile/Neoprene required. |
| Thermal Stability | High | Requires incineration >1000°C for ring cleavage.[1][2][3] |
Personal Protective Equipment (PPE) Matrix
-
Respiratory: N95 minimum; P100 or PAPR recommended for weighing/transferring >10 mg.[1][2][3]
-
Body: Tyvek® lab coat or disposable gown with elastic cuffs.[1][2][3]
Waste Segregation & Disposal Protocols
Do not use the standard "Organic Waste" carboy found in general chemistry labs. Segregation is critical to prevent cross-contamination of non-hazardous streams.[1][2][3]
A. Solid Waste (Bulk Powder & Contaminated Solids)[1][2][3]
-
Items: Expired API, weighing boats, contaminated gloves, paper towels.
-
Protocol:
B. Liquid Waste (Mother Liquors & HPLC Effluent)[1][2][3]
-
Items: Solutions in Methanol, DMSO, or Acetonitrile.
-
Protocol:
-
Collect in a dedicated carboy labeled "High Potency / Steroid Waste." [1][2][3]
-
Compatibility Check: Ensure no oxidizers (e.g., Hydrogen Peroxide, Nitric Acid) are added to this organic stream to prevent exothermic reactions.[3]
-
Destruction: Fuel blending followed by high-temperature incineration.[1][2][3]
-
C. Trace Waste (Empty Vials/Containers)
-
Definition: A container is "RCRA Empty" if all wastes have been removed that can be removed (pouring/pumping) and less than 3% by weight remains.[1][3]
-
Protocol:
Visualizing the Workflow
The following diagram illustrates the decision logic for segregating 6-Oxo D-(-)-Norgestrel waste streams.
Caption: Decision matrix for segregating 6-Oxo D-(-)-Norgestrel waste streams to ensure total incineration.
Emergency Spill Response Protocol
In the event of a powder spill, speed and containment are vital to prevent aerosolization.
-
Evacuate & Alert: Clear the immediate area. Mark the zone.
-
PPE Upgrade: Don double gloves, safety goggles, and N95/P100 respirator.[3]
-
Containment (Wet Method):
-
Cleanup:
-
Validation: Clean the surface a second time with Methanol.[1][2][3]
Caption: Step-by-step spill response to prevent aerosolization of potent steroid powders.
Regulatory Compliance & Scientific Rationale
Why Incineration?
Steroidal rings (cyclopentanoperhydrophenanthrene nucleus) are chemically robust.[1][2][3] Standard wastewater treatment (activated sludge) often fails to fully degrade synthetic progestins, leading to "feminization" of aquatic species in receiving waters.[3] High-temperature incineration (1100°C+) is the only method guaranteed to mineralize the structure into CO2 and H2O.[1][2][3]
EPA & RCRA Status
While 6-Oxo D-(-)-Norgestrel is not explicitly named on the EPA "P-List" or "U-List," it falls under 40 CFR § 266 Subpart P (Pharmaceuticals Rule) .[1][2][3]
-
Ban on Sewering: It is illegal to flush hazardous waste pharmaceuticals down the drain [1].[1][4][5][6]
-
Generator Status: Due to its toxicity, it should be managed as Hazardous Waste characteristic of toxicity (if TCLP were failed) or simply by industry best practice for potent compounds.[3]
References
-
US Environmental Protection Agency (EPA). (2019).[1][2][3][4] Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine.[5] Federal Register.[1][2][3] Available at: [Link][1][3]
-
European Chemicals Agency (ECHA). (n.d.).[1][2][3] Substance Information: Levonorgestrel.[1][2][3][7][8][9] (Classified as Repr.[1][2][3] 1A/1B). Available at: [Link][1][3]
-
Occupational Safety and Health Administration (OSHA). (2016).[1][2][3] Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs.[1][2][3] Available at: [Link][1][3]
Sources
- 1. biosynth.com [biosynth.com]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. caymanchem.com [caymanchem.com]
- 4. EPA Pharmaceutical Regulations for Healthcare | Stericycle [stericycle.com]
- 5. ashp.org [ashp.org]
- 6. waste360.com [waste360.com]
- 7. esschemco.com [esschemco.com]
- 8. Levonorgestrel | C21H28O2 | CID 13109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
High-Performance Safety Protocol: Handling 6-Oxo D-(-)-Norgestrel
Classification: High Potency Active Pharmaceutical Ingredient (HPAPI) / Impurity Primary Hazard: Reproductive Toxicity (Category 1A) Operational Band: OEB 4 (Default for potent progestins)[1][2][3]
Executive Safety Assessment
As a Senior Application Scientist, I cannot overstate the importance of "precautionary potency" when handling 6-Oxo D-(-)-Norgestrel. This compound is a metabolite and oxidative impurity of Levonorgestrel.[2][3] In the absence of a compound-specific Occupational Exposure Limit (OEL), you must apply the Parent Compound Principle : treat this impurity with the same rigor as Levonorgestrel, a potent synthetic progestogen.[1][2]
The Causality of Risk: Progestins are highly lipophilic steroids.[1][2][3] They do not merely "sit" on the skin; they permeate the stratum corneum rapidly.[1][2][3] Once absorbed, they bind with high affinity to progesterone and androgen receptors.[2] For researchers—regardless of gender—exposure can lead to endocrine disruption.[1][2][3] For pregnant personnel, exposure at nanogram levels can be catastrophic to fetal development (Repro.[1][2][3] Tox. 1A).
Core Directive: PPE is your secondary barrier.[1][2][3][4] The primary barrier must be engineering controls (Isolators/BSCs).[1][2][3][4] If you are handling this substance on an open bench, you are already in violation of modern safety standards.[2][3]
Hazard Characterization Matrix
Before selecting PPE, you must understand the enemy.[2][3]
| Hazard Class | GHS Classification | Critical Consequence |
| Reproductive Toxicity | Category 1A | May damage fertility or the unborn child.[1][2][3][5] Crosses placental barrier.[1][2][3] |
| Carcinogenicity | Category 2 | Suspected of causing cancer (based on steroid structure).[1][2][3] |
| Potency (Estimated) | OEB 4 | OEL estimated at < 1.0 µg/m³ (8-hr TWA).[1][2][3] |
| Physical State | Solid / Powder | High potential for electrostatic dust generation.[1][2][3] |
The PPE Ensemble: Technical Specifications
Standard laboratory PPE (lab coat, single nitrile gloves) is insufficient for OEB 4 compounds.[1][2] You must utilize a validated barrier system.[1][2][3]
A. Respiratory Protection[1][2][3][6][7][8]
-
Requirement: Minimum Assigned Protection Factor (APF) of 50.[1][2][3]
-
Selection: Powered Air Purifying Respirator (PAPR) with HEPA (P100) filters.[1][2][3]
-
Why? N95 masks (APF 10) are prone to face-seal leakage.[1][2][3] A PAPR provides positive pressure, ensuring that any seal breach forces air out, not in.[2]
B. Dermal Protection (Hands)[1][2][3]
-
Protocol: Double-gloving is mandatory.
-
Inner Glove: Low-modulus Nitrile (inspection layer).[1][2][3]
-
Outer Glove: Extended-cuff Nitrile or Polychloroprene (minimum 5 mil thickness).[1][2][3]
-
Validation: Gloves must meet ASTM F739 permeation standards.[1][2][3]
-
Change Frequency: Every 60 minutes or immediately upon splash. Steroids can migrate through nitrile over time without visible degradation.[1][2][3]
C. Body Protection[2][5][7][9]
-
Selection: Disposable coverall with integrated hood and booties (e.g., Tyvek® 800 or Tychem®).[1][2]
-
Why? Woven lab coats trap dust in fibers, creating a "walking source" of secondary contamination.[2][3] A non-woven, disposable suit prevents "take-home" exposure.[2][3]
Operational Workflow: The "Clean-Dirty" Logic
The greatest risk occurs not during handling, but during doffing (removing PPE), where dust on the suit can become airborne.[1][2]
Visualization: Gowning & De-Gowning Logic
The following diagram illustrates the unidirectional flow required to prevent cross-contamination.
Caption: Unidirectional workflow for handling OEB 4 steroids. Note that the suit is removed before the respiratory protection to prevent inhalation of dust disturbed during suit removal.
Decontamination & Disposal Strategy
Surface Decontamination
Steroids are hydrophobic.[1][2][3] Water alone will not clean them; it will spread them.[1][2][3]
-
Solubilize: Use a surfactant (detergent) or 70% Ethanol/Isopropanol to lift the compound.[1][2][3]
-
Oxidize (Optional but Recommended): For high-concentration spills, a mild oxidative agent (e.g., dilute sodium hypochlorite) can degrade the steroid ring structure, though this must be validated against your specific surface compatibility.[1][2][3]
Waste Disposal[2]
-
Classification: Trace Chemotherapy Waste (or Pathological Waste depending on local regulations).[1][2][3]
-
Method: High-Temperature Incineration is the only acceptable disposal method.[1][2][3]
-
Protocol: All solid waste (gloves, wipes, weighing boats) must be double-bagged in yellow "Trace Chemo" bags and sealed inside the BSC/Isolator before removal.[1][2]
Emergency Response: Powder Spill
If 6-Oxo D-(-)-Norgestrel powder spills outside primary containment:
-
Evacuate: Clear the immediate area for 15 minutes to allow aerosols to settle.[1][2][3]
-
PPE Up: Don full PPE (PAPR, Double Gloves, Suit) before re-entering.[1][2][3]
-
Contain: Cover spill with absorbent pads dampened with ethanol (prevents dust generation).[1][2][3]
-
Clean: Wipe from the outside in.[1][2][3] Do not use a broom or vacuum (unless HEPA-rated for hazardous drugs).[1][2][3]
References
-
European Directorate for the Quality of Medicines (EDQM). (2023).[1][2][3][5] Safety Data Sheet: Norgestrel. Retrieved from [Link] (Impurity structural class hazards).[1][2][3]
-
SafeBridge Consultants. (n.d.).[1][2][3] Potent Compound Safety Categories. Retrieved from [Link] (Industrial hygiene standards for OEB categorization).[1][2][3]
-
U.S. Centers for Disease Control (CDC). (2024).[1][2][3] Classifications for Progestin-Only Contraceptives. Retrieved from [Link] (Therapeutic class toxicity context).[1][2][3]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Reproductive Toxins. (General Regulatory Framework).[1][2][3][5][10]
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Levonorgestrel | C21H28O2 | CID 13109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. pharmtech.com [pharmtech.com]
- 5. sds.edqm.eu [sds.edqm.eu]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. spectrumrx.com [spectrumrx.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. Appendix C: Classifications for Progestin-Only Contraceptives | Contraception | CDC [cdc.gov]
- 10. datasheets.scbt.com [datasheets.scbt.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
